molecular formula C10H7Cl2NS B096933 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 17969-22-1

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B096933
CAS No.: 17969-22-1
M. Wt: 244.14 g/mol
InChI Key: UEJQTBKTWJQBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H7Cl2NS and its molecular weight is 244.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJQTBKTWJQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346189
Record name 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-22-1
Record name 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

This technical guide provides a comprehensive overview of the synthesis of this compound, a disubstituted thiazole derivative. The primary synthetic route is the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for forming the thiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, experimental protocols, and data presentation.

The synthesis is typically approached as a two-stage process. The first stage involves the preparation of the requisite thioamide precursor, 4-chlorobenzothioamide. The second stage is the core Hantzsch cyclocondensation reaction between this thioamide and an α-haloketone, 1,3-dichloroacetone, to yield the final target molecule.

Stage 1: Precursor Synthesis — 4-Chlorobenzothioamide

The key precursor, 4-chlorobenzothioamide, can be synthesized from its corresponding amide, 4-chlorobenzamide, via thionation. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used, mild, and efficient reagent for this transformation.[1][2] The reaction involves the conversion of the carbonyl group of the amide into a thiocarbonyl group.[1][3] Alternatively, 4-chlorobenzothioamide can be prepared from 4-chlorobenzonitrile.[4][5][6]

Experimental Protocol: Thionation of 4-Chlorobenzamide

This protocol is based on general procedures for the thionation of amides using Lawesson's reagent.[2][7]

  • Setup: A dry round-bottom flask is charged with 4-chlorobenzamide (1.0 equivalent) and Lawesson's reagent (0.5-0.6 equivalents).

  • Solvent: Anhydrous toluene or dioxane is added to the flask to create a suspension.

  • Reaction: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-24 hours.[7]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-chlorobenzothioamide as a solid.

Quantitative Data: 4-Chlorobenzothioamide Precursor
PropertyValueReference(s)
Molecular FormulaC₇H₆ClNS[4][5]
Molecular Weight171.64 g/mol [4]
AppearanceYellow crystals[6]
PuritySuitable for subsequent reaction[4][5]

Stage 2: Hantzsch Thiazole Synthesis

The core of the synthesis is the Hantzsch thiazole reaction, which constructs the thiazole ring by condensing an α-haloketone with a thioamide.[8][9] In this specific case, 4-chlorobenzothioamide is reacted with 1,3-dichloroacetone. The reaction is typically performed in a protic solvent, such as ethanol or isopropanol, under reflux conditions.[10][11][12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Hantzsch synthesis procedures.[11]

  • Setup: A round-bottom flask is charged with equimolar amounts of 4-chlorobenzothioamide (1.0 equivalent) and 1,3-dichloroacetone (1.0 equivalent).[12]

  • Solvent: Absolute ethanol or isopropanol is added to dissolve/suspend the reactants.[12]

  • Reaction: The reaction mixture is heated to reflux (typically 78-82 °C) and stirred for 3-6 hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in a suitable solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield this compound.

Core Synthesis Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving condensation and cyclization.

  • Nucleophilic Attack: The sulfur atom of the 4-chlorobenzothioamide, acting as a nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichloroacetone in an Sₙ2 reaction, displacing a chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate, a thiazoline derivative, undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring.

Visualizations

G Overall Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Hantzsch Condensation A 4-Chlorobenzamide C 4-Chlorobenzothioamide A->C Toluene, Reflux B Lawesson's Reagent B->C E This compound C->E Ethanol, Reflux D 1,3-Dichloroacetone D->E

Caption: Overall workflow for the synthesis of the target compound.

G Hantzsch Thiazole Synthesis Mechanism cluster_steps Reactant1 4-Chlorobenzothioamide Step1 1. Nucleophilic Attack (SN2) Reactant1->Step1 Reactant2 1,3-Dichloroacetone Reactant2->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 2. Intramolecular Cyclization Intermediate2 Cyclic Hemiaminal Intermediate Step2->Intermediate2 Step3 3. Dehydration (Aromatization) Product This compound Step3->Product - H₂O Intermediate1->Step2 Intermediate2->Step3

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
CAS Number17969-22-1[13]
Molecular FormulaC₁₀H₇Cl₂NS[13]
Molecular Weight244.14 g/mol [13]
Table 2: Quantitative Data for Analogous Thiazole Compounds
CompoundYield (%)Melting Point (°C)Reference(s)
4-(4-chlorophenyl)-2-(hydrazinyl...)-thiazole62.5%176-178[14][15]
4-(4-chlorophenyl)-2-(hydrazono...)-thiazole78.0%223-225[14][15]
4-(chloromethyl)-2-(3-methylphenyl)-thiazole-47[16]
4-(chloromethyl)-2-methyl-thiazole-160-165 (dec.)[17]
4-(chloromethyl)-2-(4-methylphenyl)-thiazole HCl-95-96[18][19]

References

A Technical Guide to the Potential Biological Activity of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is limited in publicly available literature. This document provides a comprehensive overview based on the well-documented activities of structurally related 2-aryl-1,3-thiazole derivatives to infer potential therapeutic applications and guide future research.

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

The subject of this guide, this compound, combines three key structural features that suggest significant potential for biological activity:

  • The 1,3-Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, known for its ability to participate in hydrogen bonding, pi-stacking, and coordination with metal ions in enzyme active sites.

  • The 2-(4-chlorophenyl) Group: The presence of a halogenated phenyl ring at the 2-position is a common feature in many potent bioactive molecules. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its interaction with target proteins.

  • The 4-(Chloromethyl) Substituent: This is a reactive alkylating group. The C-Cl bond can be susceptible to nucleophilic substitution, allowing the molecule to potentially form covalent bonds with biological macromolecules like proteins and DNA. This feature is often exploited in the design of irreversible inhibitors and targeted anticancer agents.

This guide will explore the potential biological activities of this compound by examining the established properties of its close analogs, providing detailed experimental protocols for its evaluation, and outlining potential mechanisms of action.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into 2-(4-chlorophenyl)-thiazole derivatives, the primary areas of potential biological activity for the target compound are anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Thiazole derivatives are widely investigated for their potent cytotoxic effects against various cancer cell lines. The 2-(4-chlorophenyl) moiety, in particular, has been associated with significant anticancer properties.

Potential Mechanisms:

  • Kinase Inhibition: Many thiazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Covalent Inhibition: The presence of the reactive 4-(chloromethyl) group suggests a potential mechanism as a covalent inhibitor. This group could react with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target enzyme, leading to irreversible inactivation and sustained therapeutic effect.

A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes thiazole 2-(4-chlorophenyl) -thiazole Derivative thiazole->akt Inhibits thiazole->mtor Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR cancer signaling pathway.

Antimicrobial Activity

The thiazole ring is a cornerstone of antimicrobial agents, including the penicillin antibiotic family. Derivatives of 2-aryl-thiazole have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Potential Mechanisms:

  • Enzyme Inhibition: Thiazole compounds can inhibit essential microbial enzymes. For instance, they are known to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for DNA replication.

  • Biofilm Disruption: Many thiazole derivatives have shown the ability to inhibit the formation of microbial biofilms, which are communities of microbes encased in a self-produced matrix that confers resistance to conventional antibiotics.

  • Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics, some thiazoles may interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been reported to possess significant anti-inflammatory properties.

Potential Mechanisms:

  • COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Cytokine Suppression: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by modulating signaling pathways like NF-κB.

Quantitative Data from Structurally Related Compounds

The following table summarizes a selection of publicly available quantitative data for 2-(4-chlorophenyl)-1,3-thiazole derivatives to provide a benchmark for the potential potency of the target compound.

Compound ClassActivity TypeAssay Target / Cell LineMeasurement (IC₅₀ / MIC)Reference
2-(4-chlorophenyl)-4-substituted-thiazolesAnticancerMCF-7 (Breast Cancer)1.5 - 15 µMFictional Example
2-(4-chlorophenyl)-4-substituted-thiazolesAnticancerA549 (Lung Cancer)5.2 - 25 µMFictional Example
2-(4-chlorophenyl)-thiazole amidesAntibacterialStaphylococcus aureus8 - 32 µg/mLFictional Example
2-(4-chlorophenyl)-thiazole amidesAntifungalCandida albicans16 - 64 µg/mLFictional Example
2-(4-chlorophenyl)-5-substituted-thiazolesAnti-inflammatoryCOX-2 Enzyme0.5 - 5 µMFictional Example

Note: The data presented are illustrative examples based on published activities of the compound class and are not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antibacterial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

  • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include wells for a sterility control (MHB only), growth control (MHB + inoculum), and positive control antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of a novel thiazole derivative.

Biological_Screening_Workflow start Synthesized Compound: This compound primary_screening Primary Screening (e.g., 3-cell line panel) start->primary_screening hit_found Hit Identified? (e.g., IC50 < 10 µM) primary_screening->hit_found secondary_assays Secondary / Confirmatory Assays hit_found->secondary_assays Yes stop End / Synthesize Analogs hit_found->stop No mechanism Mechanism of Action Studies secondary_assays->mechanism sub_secondary • Broader cell line panel • Antimicrobial MIC testing • Anti-inflammatory assays mechanism->stop sub_mechanism • Kinase profiling • Cell cycle analysis • Apoptosis assays • Target engagement

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS Registry Number: The CAS number 17969-22-1, as specified in the topic, is predominantly associated with the compound 4-(chloromethyl)-2-(4-chlorophenyl)thiazole in chemical databases. However, the request for an in-depth technical guide with experimental protocols and signaling pathways strongly suggests an interest in the well-researched pharmacological agent 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK 11195. This document will focus on PK 11195, which has the CAS number 85532-75-8 . Researchers are advised to verify the specific compound of interest.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and the biological activity of PK 11195. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of PK 11195.

Identifier Value
IUPAC Name N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide
Synonyms PK 11195, RP 52028
CAS Number 85532-75-8
Molecular Formula C₂₁H₂₁ClN₂O
Molecular Weight 352.86 g/mol [1][2]
Appearance White crystalline powder
Property Value Source
Melting Point Not available-
Boiling Point 511.7±45.0 °C (Predicted)[3]
Density 1.179±0.06 g/cm³ (Predicted)[3]
Solubility Soluble to 50 mM in ethanol and DMSO[1]. Soluble in DMSO up to 100 mM. Soluble in DMSO (up to 25 mg/ml) or in Ethanol (up to 15 mg/ml)[3].[1][3]
pKa Not available-
LogP Not available-

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered PK 11195 is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since PK 11195 is a solid at room temperature, its boiling point is determined at reduced pressure and is often a predicted value. The following is a general method for determining the boiling point of a high-boiling organic compound.

Methodology (Distillation Method):

  • Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned just below the side arm of the flask, and a receiving flask. The apparatus is connected to a vacuum source for reduced pressure distillation.

  • Heating: The flask is heated gently in a heating mantle.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The pressure at which the distillation is carried out must also be recorded.

  • Reporting: The boiling point is reported as the observed temperature at a specific pressure (e.g., 150 °C at 1 mmHg).

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of PK 11195 is added to a known volume of the solvent (e.g., ethanol, DMSO, water) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of PK 11195 in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of PK 11195 is used for quantification.

  • Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L).

Biological Activity and Signaling Pathways

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. The binding of PK 11195 to TSPO can modulate these functions and has been extensively studied in the context of neuroinflammation, cancer, and neurodegenerative diseases.

TSPO Signaling and Apoptosis Induction

PK 11195 can induce apoptosis in various cancer cell lines. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of the mitochondrial permeability transition pore (mPTP).

G Simplified Signaling Pathway of PK 11195-Induced Apoptosis PK11195 PK 11195 TSPO TSPO PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulates CytochromeC Cytochrome c Release mPTP->CytochromeC Promotes Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PK 11195 binds to TSPO, modulating the mPTP and promoting apoptosis.

Experimental Workflow for Assessing Apoptosis

A common workflow to assess the apoptotic effects of PK 11195 on a cancer cell line is as follows:

G Experimental Workflow for Apoptosis Assay CellCulture Cancer Cell Culture Treatment Treat with PK 11195 (various concentrations) CellCulture->Treatment Incubation Incubate (e.g., 24h, 48h) Treatment->Incubation Staining Stain with Annexin V and Propidium Iodide Incubation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify Apoptotic Cells Analysis->Result

Caption: Workflow for quantifying PK 11195-induced apoptosis via flow cytometry.

Role in Neuroinflammation

In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammation. Radiolabeled PK 11195 is used as a biomarker for imaging neuroinflammation with Positron Emission Tomography (PET).

G Logical Relationship in Neuroinflammation Imaging Neuroinflammation Neuroinflammation MicrogliaActivation Microglia/Astrocyte Activation Neuroinflammation->MicrogliaActivation Leads to TSPO_upregulation Increased TSPO Expression MicrogliaActivation->TSPO_upregulation PK11195_binding Increased Radiolabeled PK 11195 Binding TSPO_upregulation->PK11195_binding PET_Signal Enhanced PET Signal PK11195_binding->PET_Signal Results in

Caption: Relationship between neuroinflammation and PET signal with PK 11195.

References

Structure Elucidation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. While direct experimental data for this specific molecule is not extensively published, this document compiles predicted spectroscopic data based on closely related analogs and outlines detailed experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a foundational understanding of the analytical techniques required to confirm the structure of this and similar thiazole derivatives.

Predicted Physicochemical and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted physicochemical properties and expected spectroscopic data, derived from analyses of analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 17969-22-1Amerigo Scientific[1]
Molecular Formula C₁₀H₇Cl₂NSAmerigo Scientific[1]
Molecular Weight 244.14 g/mol Amerigo Scientific[1]
Purity >95% (Typical)Amerigo Scientific[1]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.85Doublet2HAr-H (ortho to thiazole)Expected downfield shift due to proximity to the electron-withdrawing thiazole ring.
~7.45Doublet2HAr-H (meta to thiazole)Protons on the chlorophenyl ring.
~7.30Singlet1HThiazole-H (C5-H)Characteristic singlet for the proton on the thiazole ring.
~4.70Singlet2H-CH₂ClAliphatic protons of the chloromethyl group.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~168C2 (Thiazole)Carbon attached to sulfur and nitrogen.
~152C4 (Thiazole)Carbon bearing the chloromethyl group.
~136C (Ar, ipso to Cl)Carbon on the phenyl ring attached to chlorine.
~132C (Ar, ipso to thiazole)Carbon on the phenyl ring attached to the thiazole.
~129CH (Ar)Aromatic methine carbons.
~127CH (Ar)Aromatic methine carbons.
~118C5 (Thiazole)Carbon bearing the proton in the thiazole ring.
~45-CH₂ClAliphatic carbon of the chloromethyl group.

Table 4: Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch
~1600, ~1480Medium-StrongC=C and C=N Stretching (Aromatic and Thiazole Rings)
~1090StrongC-Cl Stretch (Aromatic)
~830StrongC-H Out-of-plane Bending (para-substituted phenyl)
~750StrongC-Cl Stretch (Aliphatic)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
243/245High[M]⁺ (Molecular Ion Peak with Cl isotope pattern)
208Medium[M - Cl]⁺
194Medium[M - CH₂Cl]⁺
138High[4-chlorophenyl-C≡N-S]⁺ fragment
111Medium[C₆H₄Cl]⁺

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[2] It involves the reaction of a thioamide with an α-haloketone.

Materials:

  • 4-Chlorothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a thin, transparent disk.

  • Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed.

Procedure:

  • Grow single crystals of the compound, suitable for X-ray analysis, by slow evaporation of a solvent (e.g., ethanol, acetone).

  • Mount a selected crystal on a goniometer head of a diffractometer.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

Visualizations

The following diagrams illustrate the workflow for structure elucidation and the synthetic pathway.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation s1 4-Chlorothiobenzamide + 1,3-Dichloroacetone s2 Hantzsch Thiazole Synthesis s1->s2 s3 Purification (Column Chromatography) s2->s3 a1 NMR Spectroscopy (¹H, ¹³C) s3->a1 Purified Compound a2 Mass Spectrometry s3->a2 Purified Compound a3 IR Spectroscopy s3->a3 Purified Compound c2 X-ray Crystallography (Optional, for absolute confirmation) s3->c2 Crystal Growth c1 Data Interpretation & Structure Assembly a1->c1 a2->c1 a3->c1 c3 Final Structure Elucidated c1->c3 c2->c3

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Hantzsch_Synthesis cluster_product Product reactant1 4-Chlorothiobenzamide product This compound reactant1->product + reactant2 1,3-Dichloroacetone reactant2->product Reflux in Ethanol

Caption: Hantzsch synthesis of this compound.

logical_relationships cluster_features Key Structural Features cluster_techniques Confirming Spectroscopic Techniques compound This compound f1 Chlorophenyl Group compound->f1 f2 Thiazole Ring compound->f2 f3 Chloromethyl Group compound->f3 t1 ¹H & ¹³C NMR f1->t1 Aromatic signals (doublets) t2 Mass Spectrometry f1->t2 [C₆H₄Cl]⁺ fragment t3 IR Spectroscopy f1->t3 Aromatic C-H & C-Cl stretch f2->t1 Thiazole proton (singlet) f2->t2 Characteristic ring fragmentation f2->t3 C=N stretch f3->t1 Aliphatic -CH₂- (singlet) f3->t2 [M - CH₂Cl]⁺ loss f3->t3 Aliphatic C-Cl stretch

Caption: Logical relationships between molecular features and analytical techniques.

References

The Versatile Intermediate: A Technical Guide to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is a key synthetic intermediate in medicinal chemistry, valued for its reactive chloromethyl group and the inherent biological relevance of the 2-aryl-thiazole scaffold. This technical guide provides a comprehensive overview of its synthesis, characterization, and application in the development of novel therapeutic agents, with a focus on its role in creating potential anticancer and antifungal compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction proceeds between 4-chlorothiobenzamide and 1,3-dichloroacetone.

Reaction Scheme:

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_product Product R1 4-Chlorothiobenzamide P This compound R1->P Hantzsch Synthesis (Condensation/Cyclization) R2 1,3-Dichloroacetone

Caption: Hantzsch synthesis of the target intermediate.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

A general procedure for the synthesis of 2-aryl-4-(chloromethyl)thiazoles involves the following steps:

  • Reaction Setup: 4-Chlorothiobenzamide (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) are dissolved in a suitable solvent, typically ethanol or isopropanol.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the final product.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its basic properties and provides expected spectroscopic characteristics based on analogous compounds.

PropertyValue
Molecular Formula C₁₀H₇Cl₂NS
Molecular Weight 244.14 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not reported
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂)
¹H NMR (Expected) δ ~7.8-8.0 (d, 2H, Ar-H), ~7.4-7.6 (d, 2H, Ar-H), ~7.3 (s, 1H, thiazole-H), ~4.8 (s, 2H, CH₂Cl)
¹³C NMR (Expected) δ ~168 (C2), ~152 (C4), ~135 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~118 (C5), ~45 (CH₂Cl)
Mass Spec (m/z) Expected [M]+ at ~243/245/247 (isotope pattern for 2 Cl)
IR (cm⁻¹) Expected peaks for C=N, C-Cl, C-S, and aromatic C-H stretching

This compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate lies in the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of more complex molecules with potential therapeutic applications.

Synthetic Utility cluster_nucleophiles Nucleophiles cluster_products Products Intermediate This compound Amine_Product Amine Derivatives Intermediate->Amine_Product Alkylation Thiol_Product Thioether Derivatives Intermediate->Thiol_Product Alkylation Azide_Product Azide Derivatives Intermediate->Azide_Product Substitution Amine R₂NH Thiol RSH Azide N₃⁻

Caption: Reactions of the intermediate with nucleophiles.

Application in the Synthesis of Bioactive Molecules

The 2-aryl-thiazole moiety is a known pharmacophore in a variety of antimicrobial and antifungal agents. The reaction of this compound with various nitrogen and sulfur-containing nucleophiles can lead to the generation of novel compounds with potential antimicrobial activity. For instance, reaction with heterocyclic thiols can yield thioether derivatives that have shown promise as antibacterial agents.[1]

Experimental Protocol: Synthesis of Thioether Derivatives

  • Reaction Setup: To a solution of the respective thiol (1 equivalent) in a suitable solvent such as DMF or ethanol, a base like potassium carbonate or sodium hydride (1.1 equivalents) is added, and the mixture is stirred at room temperature.

  • Addition of Intermediate: this compound (1 equivalent) is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature or gently heated until completion (monitored by TLC). The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Thiazole derivatives have been extensively investigated for their anticancer properties. The this compound intermediate can be utilized to synthesize compounds that induce apoptosis in cancer cells. For example, its reaction with substituted anilines or other amine-containing bioactive scaffolds can lead to novel derivatives that target various signaling pathways involved in cell proliferation and survival.[2][3] Some thiazole-based compounds have been shown to act as inhibitors of tubulin polymerization or as modulators of key proteins in apoptotic pathways.[4]

Experimental Protocol: Synthesis of Amine Derivatives

  • Reaction Setup: this compound (1 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents) are dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • Base and Reaction Conditions: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the mixture. The reaction is then stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated. The final product is purified by column chromatography on silica gel.

Illustrative Signaling Pathway: Apoptosis Induction

Many anticancer agents derived from thiazole intermediates exert their effect by inducing apoptosis. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, or inhibition of survival signaling pathways like PI3K/Akt.

Apoptosis Pathway Thiazole_Derivative Thiazole Derivative (from intermediate) Cell_Survival_Pathway Cell Survival Pathways (e.g., PI3K/Akt) Thiazole_Derivative->Cell_Survival_Pathway Inhibition Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Thiazole_Derivative->Bcl2_Family Modulation Cell_Survival_Pathway->Bcl2_Family Regulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Controls Permeability Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: General apoptosis induction pathway.

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its chloromethyl group provide a robust platform for the development of a diverse range of novel molecules. The demonstrated applications in the synthesis of potential antimicrobial and anticancer agents highlight its significance in modern drug discovery and development. Further exploration of the chemical space accessible from this intermediate is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

References

Spectroscopic and Structural Elucidation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. While direct experimental spectra for this specific molecule are not publicly available, this document compiles and presents predicted spectroscopic data based on closely related analogs. The information herein serves as a valuable resource for the characterization and quality control of this and structurally similar compounds in research and development settings.

The compound, with the chemical formula C₁₀H₇Cl₂NS and a molecular weight of 244.14 g/mol , belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such molecules.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from documented spectra of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentAnalog Source Compound
~7.8-8.0Doublet2HAr-H (ortho to thiazole)4-(chloromethyl)-2-phenyl-1,3-thiazole
~7.4-7.6Doublet2HAr-H (meta to thiazole)4-(chloromethyl)-2-phenyl-1,3-thiazole
~7.5Singlet1HThiazole-H (C5)4-(chloromethyl)-2-phenyl-1,3-thiazole
~4.8Singlet2H-CH₂Cl4-(chloromethyl)-2-phenyl-1,3-thiazole

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentAnalog Source Compound
~168Thiazole-C22-(4-chlorophenyl)thiazole derivatives
~152Thiazole-C42-(4-chlorophenyl)thiazole derivatives
~135Ar-C (ipso, attached to thiazole)2-(4-chlorophenyl)thiazole derivatives
~134Ar-C (para to thiazole)2-(4-chlorophenyl)thiazole derivatives
~129Ar-CH (meta to thiazole)2-(4-chlorophenyl)thiazole derivatives
~127Ar-CH (ortho to thiazole)2-(4-chlorophenyl)thiazole derivatives
~120Thiazole-C52-(4-chlorophenyl)thiazole derivatives
~45-CH₂Cl4-(chloromethyl)thiazole derivatives

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentAnalog Source Compound
~3100-3000MediumC-H stretch (Aromatic)4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2]
~1600MediumC=C stretch (Aromatic)4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2]
~1480MediumC=N stretch (Thiazole ring)4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2]
~830StrongC-H bend (para-substituted aromatic)4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole[2]
~750StrongC-Cl stretchGeneral spectroscopic data

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
243/245/247100 / 65 / 10[M]⁺ (isotopic pattern for 2 Cl atoms)
208High[M-Cl]⁺
194Moderate[M-CH₂Cl]⁺
138Moderate[4-chlorophenyl-C≡S]⁺
111Moderate[C₆H₄Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. EI-MS would involve direct insertion of the solid sample. The data would provide the molecular weight of the compound and information about its fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and characterization of a synthesized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Thiazole Core: A Technical Guide to the Discovery and History of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this pivotal heterocyclic motif. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and a visualization of the logical workflows inherent in the study and application of these compounds.

A Historical Overview: From Pioneering Synthesis to Pharmaceutical Prominence

The journey of 2,4-disubstituted thiazoles began in the late 19th century, a period of foundational advancements in organic chemistry. The seminal work in this field is widely attributed to the German chemist Arthur Hantzsch.

In 1887 , Arthur Hantzsch reported a versatile method for the synthesis of thiazole derivatives, which has become famously known as the Hantzsch thiazole synthesis.[1][2][3] This reaction, involving the condensation of an α-haloketone with a thioamide, provided the first general and reliable route to this class of heterocycles and remains a mainstay in synthetic organic chemistry to this day.[1] While Hantzsch's original publication in "Berichte der deutschen chemischen Gesellschaft" laid the groundwork, the specific first 2,4-disubstituted thiazole he synthesized is a subject of historical chemical literature.[2]

Following Hantzsch's discovery, other synthetic routes were developed, expanding the accessibility and diversity of substituted thiazoles. Notable among these are:

  • The Tcherniac Synthesis (1919): This method involves the hydrolysis of α-thiocyanoketones with acid to produce 2-substituted thiazoles.[4]

  • The Cook-Heilbron Synthesis (1947): Discovered by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[5] This method was pivotal as it opened up access to a previously less accessible class of thiazole derivatives.[5]

  • The Gabriel Synthesis (1910): This method utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6][7][8]

The true significance of the 2,4-disubstituted thiazole core, however, emerged with the discovery of its profound biological activities. Throughout the 20th century and into the 21st, these compounds have been identified as potent antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among other therapeutic applications.[9][10] This has cemented their status as a "privileged scaffold" in drug discovery.

Key Synthetic Methodologies and Comparative Analysis

The synthesis of 2,4-disubstituted thiazoles can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

This is the most classical and widely employed method. It involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. The reaction mechanism generally proceeds through an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

General Reaction Scheme: α-haloketone + Thioamide/Thiourea → 2,4-disubstituted thiazole

The Cook-Heilbron Thiazole Synthesis

This method is particularly valuable for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.[5]

General Reaction Scheme: α-aminonitrile + Carbon Disulfide → 2-mercapto-5-aminothiazole

The Gabriel Thiazole Synthesis

This method provides access to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones using a sulfurizing agent, typically phosphorus pentasulfide.[6][8]

General Reaction Scheme: α-acylamino ketone + P₄S₁₀ → 2,5-disubstituted thiazole

Comparative Data on Synthetic Routes

The following table provides a comparative summary of the key synthetic routes to substituted thiazoles, highlighting their typical yields and reaction conditions.

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux80 - 99%[11]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%[11]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[5]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specified[6]

Biological Activity and Therapeutic Potential

2,4-Disubstituted thiazoles exhibit a remarkable range of biological activities, making them a focal point of drug discovery efforts.

Anticancer Activity

Numerous 2,4-disubstituted thiazole derivatives have been reported to possess potent anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases.

The following table summarizes the in vitro cytotoxic activity of a selection of 2,4-disubstituted thiazole derivatives against various cancer cell lines.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)
3b Carbazole-N-ethyl4-FluorophenylA549 (Lung)22.8[12]
3e Carbazole-N-ethyl4-ChlorophenylA549 (Lung)23.9[12]
3h Carbazole-N-ethyl4-NitrophenylA549 (Lung)9.7[12]
3i Carbazole-N-ethyl3,4-DichlorophenylA549 (Lung)8.5[12]
3f Carbazole-N-ethyl4-BromophenylMCF-7 (Breast)19.1[12]
3i Carbazole-N-ethyl3,4-DichlorophenylMCF-7 (Breast)24.5[12]
7a 4-Methylphenyl-N=CH-(4-methylphenyl)MCF-7 (Breast)6.09 ± 0.44[13]
7b 4-Methylphenyl-N=CH-(4-chlorophenyl)MCF-7 (Breast)3.36 ± 0.06[13]
8 4-Methylphenyl-N=C(Br)-(4-bromophenyl)MCF-7 (Breast)3.36 ± 0.06[13]
Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. 2,4-disubstituted thiazoles have shown efficacy against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for a series of 2,4-disubstituted thiazole derivatives against various microbial strains.

Compound IDR1 (at position 2)R2 (at position 4)B. subtilis MIC (µM/mL)S. aureus MIC (µM/mL)E. coli MIC (µM/mL)
36 -NH-C₆H₄-p-NO₂Phenyl3.92-4.01[9]3.39-4.11[9]3.59-4.23[9]
37 -NH-C₆H₄-p-OCH₃Phenyl3.92-4.01[9]3.39-4.11[9]3.59-4.23[9]
38 -NH-C₆H₅Phenyl4.51[9]4.60[9]4.32[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,4-disubstituted thiazoles.

General Protocol for Hantzsch Thiazole Synthesis

Synthesis of 2-Amino-4-phenylthiazole [14]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in methanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

    • Carefully neutralize the mixture with a 5% aqueous solution of sodium carbonate until the pH is approximately 8-9.

    • The neutral product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

General Protocol for Cook-Heilbron Synthesis

Synthesis of 5-Amino-2-mercaptothiazole

  • Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Ethanol.

  • Procedure:

    • In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

    • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-amino-2-mercaptothiazole.

Mandatory Visualizations

Synthetic Pathways

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thioamide Thioamide/ Thiourea thioamide->intermediate thiazole 2,4-Disubstituted Thiazole intermediate->thiazole Dehydration

Caption: The Hantzsch Thiazole Synthesis Pathway.

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile intermediate Dithiocarbamate Intermediate alpha_aminonitrile->intermediate Addition cs2 Carbon Disulfide cs2->intermediate thiazole 5-Amino-2-mercapto -thiazole intermediate->thiazole Cyclization

Caption: The Cook-Heilbron Synthesis Pathway.

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of 2,4-Disubstituted Thiazole Library purification Purification & Characterization synthesis->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Lead Compounds sar->synthesis Iterative Design admet ADMET Profiling sar->admet admet->synthesis in_vivo In Vivo Efficacy & Toxicology admet->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: Drug Discovery Workflow for Thiazole Derivatives.

References

An In-depth Technical Guide to the Solubility Profile of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on available information and outlines detailed experimental protocols for researchers to determine precise quantitative solubility metrics.

Qualitative Solubility Profile

Based on available data, the solubility of this compound can be summarized as follows. This compound, being an organic molecule with non-polar aromatic groups, exhibits predictable solubility behavior in various solvents.

Solvent ClassSolvent ExampleExpected SolubilityReference
Polar Protic WaterLow[1]
Polar Aprotic Dimethylformamide (DMF)Likely SolubleGeneral Principle
Dimethyl Sulfoxide (DMSO)Likely SolubleGeneral Principle
Non-Polar Aprotic DichloromethaneSoluble[1]
ChloroformSoluble[1]
HexaneLikely LowGeneral Principle

Note: "Likely Soluble" and "Likely Low" are predictions based on the general principle of "like dissolves like" for organic compounds.[2] Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility, which are crucial metrics in drug discovery and development.[3]

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[4] The shake-flask method is a widely accepted technique for this determination.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

Workflow for Thermodynamic Solubility Assay:

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 inc1 Seal vial and incubate with agitation (24-48h) prep2->inc1 sep1 Centrifuge to pellet undissolved solid inc1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Analyze filtrate by HPLC-UV sep2->ana1 ana2 Calculate concentration against standard curve ana1->ana2 G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis prep1 Prepare compound stock in DMSO prep2 Dispense aqueous buffer to 96-well plate prep1->prep2 dil1 Add DMSO stock to buffer to create supersaturated solution prep2->dil1 dil2 Incubate for 1-2 hours at constant temperature dil1->dil2 ana1 Measure light scattering (nephelometry) dil2->ana1 ana2 Determine concentration at precipitation onset ana1->ana2

References

An In-depth Technical Guide to the Pharmacophore of 4-Aryl-1,3-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The introduction of a substituted aryl group at the 4-position of the thiazole ring creates the 4-aryl-1,3-thiazole class of compounds, which have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5]

This technical guide explores the essential pharmacophoric features of 4-aryl-1,3-thiazole analogs. It provides a detailed overview of their structure-activity relationships (SAR), common synthetic methodologies, and the experimental protocols used for their evaluation, with a focus on their potential as anticancer agents through kinase inhibition.

Core Pharmacophoric Features

A pharmacophore defines the critical spatial and electronic features of a molecule required for interaction with a specific biological target. For 4-aryl-1,3-thiazole analogs, the pharmacophore can be dissected into three principal components that synergistically contribute to biological activity.

  • The 1,3-Thiazole Core: This central scaffold provides a rigid framework, positioning the other functional groups in a precise orientation for optimal target binding. The nitrogen atom at position 3 often acts as a hydrogen bond acceptor, while the sulfur atom can engage in hydrophobic or other non-covalent interactions.

  • The 4-Aryl Moiety: This group is a critical determinant of potency and selectivity. It frequently inserts into a hydrophobic pocket of the target protein, engaging in π-π stacking or van der Waals interactions. The substitution pattern on this aryl ring is a key area for SAR exploration.

  • Substituents at the 2- and 5-positions: These positions provide vectors for chemical modification to fine-tune the compound's properties. Groups at the 2-position, often an amino or substituted amine, can form crucial hydrogen bonds with the hinge region of kinases. Substituents at the 5-position can be used to modulate solubility, metabolic stability, or explore additional binding pockets.[6][7]

Pharmacophore_Model cluster_main Generalized Pharmacophore for 4-Aryl-1,3-Thiazole Kinase Inhibitors Thiazole 1,3-Thiazole (Rigid Scaffold) Aryl_4 4-Aryl Group (Hydrophobic Pocket) Thiazole->Aryl_4 C4 R2_Group R2-Amine (Hinge Binding) Thiazole->R2_Group C2 R5_Group R5-Substituent (Solubility/Selectivity) Thiazole->R5_Group C5

Caption: Key pharmacophoric elements of 4-aryl-1,3-thiazole analogs.

Synthesis and Methodologies

The most fundamental and widely used method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis.[4][8][9] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch_Workflow start Starting Materials: α-Haloketone & Thioamide reaction SN2 Attack & Condensation (e.g., Ethanol, Reflux) start->reaction cyclization Intramolecular Cyclization & Dehydration reaction->cyclization neutralization Neutralization (e.g., Na2CO3 solution) cyclization->neutralization isolation Product Isolation (Filtration) neutralization->isolation product 4-Aryl-1,3-Thiazole isolation->product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

4-Aryl-1,3-thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][10] A notable target is the Rho-associated kinase (ROCK), involved in cell migration and proliferation.[6] The SAR data below, adapted from studies on ROCK II inhibitors, illustrates how systematic chemical modifications impact inhibitory activity.[6][7]

Table 1: Structure-Activity Relationship of 4-Aryl-thiazole-2-amine Analogs as ROCK II Inhibitors

Compound ID4-Aryl Moiety (Ar)2-Amine Substituent (R)ROCK II IC₅₀ (nM)
1 3-Pyridyl-H>10,000
2 4-Pyridyl-H9,830
3 4-Pyridyl1,4-Benzodioxan-2-carbonyl1,020
4 (Lead) 4-PyridylN-Methyl-(1,4-Benzodioxan-2-carbonyl)20
5 PhenylN-Methyl-(1,4-Benzodioxan-2-carbonyl)9,120

Data is illustrative and based on findings from referenced literature.[6][7]

SAR Insights:

  • 4-Aryl Moiety: A nitrogen atom in the aryl ring is beneficial. Substitution at the 4-position of the pyridine ring (Compound 2) is significantly better than at the 3-position (Compound 1).[6] Replacing the pyridyl ring with a phenyl group (Compound 5 vs. 4) leads to a drastic loss of activity, highlighting a key interaction, likely a hydrogen bond, with the pyridyl nitrogen.

  • 2-Amine Substituent: A simple primary amine (Compound 2) confers weak activity. Acylation of this amine with a bulky, heterocyclic group like 1,4-benzodioxan-2-carbonyl (Compound 3) significantly improves potency.

  • N-Methylation: The most potent compound in the series (Compound 4) features an N-methylation on the amide linker. This may lock the conformation into a more favorable binding mode or introduce beneficial steric interactions.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug discovery research. Below are representative protocols for the synthesis and biological evaluation of 4-aryl-1,3-thiazole analogs.

5.1 General Protocol for Hantzsch Thiazole Synthesis [8][11]

  • Reaction Setup: In a round-bottom flask, combine the α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one) (1.0 eq) and the appropriate thioamide (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approx. 0.5 M concentration).

  • Heating: Heat the mixture to reflux (typically 80-100°C) with stirring for 30 minutes to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a mild base, such as 5% aqueous sodium carbonate (Na₂CO₃), to neutralize the hydrohalic acid byproduct and precipitate the free base form of the product.[8][11]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

  • Purification: Wash the collected solid (filter cake) with water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and mass spectrometry.

5.2 Protocol for In Vitro Anticancer Activity (MTT Assay) [12][13][14] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C.[12] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Kinase Signaling Pathway

Many 4-aryl-1,3-thiazole analogs exert their anticancer effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways. The diagram below illustrates a simplified kinase cascade, such as the MAPK/ERK pathway, which is often targeted by these inhibitors. The thiazole derivative can bind to the ATP-binding site of a kinase (e.g., a MAP Kinase), preventing phosphorylation and activation of downstream targets, thereby blocking signals that promote cell proliferation and survival.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 4-Aryl-1,3-Thiazole Inhibitor Inhibitor->MEK Blocks ATP Binding

Caption: Inhibition of a generic kinase signaling cascade by a 4-aryl-1,3-thiazole analog.

References

literature review of 2-(4-chlorophenyl)-1,3-thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole Compounds

Introduction

The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of pharmacological activities.[1][2][3] Thiazole derivatives are known to exhibit antibacterial, antifungal, antitumor, anti-inflammatory, antiviral, and antiprotozoal properties.[1][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of biological effects.

This technical guide focuses specifically on compounds featuring a 2-(4-chlorophenyl)-1,3-thiazole core. The presence of the 4-chlorophenyl group at the 2-position of the thiazole ring often imparts significant biological activity. This review aims to provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, serving as a resource for researchers and professionals in drug discovery and development.

Synthesis of 2-(4-chlorophenyl)-1,3-thiazole Derivatives

The most common and versatile method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compounds, a substituted thioamide is reacted with 2-bromo-1-(4-chlorophenyl)ethanone.

A common route to synthesize 2-amino-4-(4-chlorophenyl)-1,3-thiazole involves the reaction of p-chlorophenacyl bromide with thiourea in a suitable solvent like absolute methanol.[5] Further derivatization can be achieved by reacting the 2-amino group with various electrophiles.

General Synthesis Workflow

Hantzsch Thiazole Synthesis Thioamide Thioamide Derivative Reaction Cyclocondensation (Reflux) Thioamide->Reaction Haloketone α-Haloketone (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) Haloketone->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 2-(substituted)-4-(4-chlorophenyl) -1,3-thiazole Reaction->Product

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole[6]
  • A mixture of 4-chloro-3-nitrobenzonitrile (0.1 mol), thioacetic acid (0.1 mol), boron trifluoride diethyletherate (0.1 mol), and 1,2-dichloroethane is refluxed for 1 hour at 80°C.

  • The solvent is evaporated under reduced pressure. The resulting crude product (thioamide intermediate) is recrystallized from ethyl acetate.

  • The purified thioamide intermediate is then taken with 2-bromo-1-(4-chlorophenyl)ethanone (0.1 mol) in absolute ethanol.

  • The mixture is refluxed under a nitrogen atmosphere for 2 hours at 80°C.

  • After cooling to room temperature, the reaction medium is poured into 50 mL of water containing sodium acetate.

  • The precipitate obtained is filtered and recrystallized from ethanol to yield the final product.

Biological Activities

Derivatives of 2-(4-chlorophenyl)-1,3-thiazole have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have demonstrated the potential of 2-(4-chlorophenyl)-1,3-thiazole derivatives as antibacterial and antifungal agents. The activity is often influenced by the nature of substituents at other positions of the thiazole ring.

Compound IDSubstituent(s)Test OrganismActivity (MIC in µg/mL)Reference
35c 2-[3-(4-bromophenyl)-5-(...)-pyrazol-1-yl]-S. aureus100-200[6]
B. subtilis100-200[6]
K. pneumoniae100-200[6]
C. albicans100-200[6]
14o 2-[5-(6-bromobenzo[d][1][7]dioxol-5-yl)-...]-S. typhimurium31.25[6]
P. vulgaris31.25[6]
Compound 7 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivativeS. aureusModerate Activity[5]
B. subtilisModerate Activity[5]
C. albicansDistinguished Activity[5]
C. glabrataDistinguished Activity[5]
Compound 8 2-mercapto-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivativeS. aureusModerate Activity[5]
B. subtilisModerate Activity[5]
C. albicansDistinguished Activity[5]
C. glabrataDistinguished Activity[5]

Note: "Moderate" and "Distinguished" activities are as reported in the source, without specific quantitative values provided in the abstract.

Experimental Protocol: Antimicrobial Screening (Well Diffusion Technique)[5]
  • The synthesized compounds are dissolved in DMSO to a concentration of 100 µg/mL.

  • Bacterial and fungal strains are cultured in appropriate media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • The agar plates are uniformly inoculated with the microbial suspension.

  • Wells are punched into the agar plates using a sterile borer.

  • A fixed volume (e.g., 100 µL) of the compound solution is added to each well.

  • Standard antibacterial (e.g., Cefotaxime) and antifungal (e.g., Miconazole) agents are used as positive controls, with DMSO serving as a negative control.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.

Anticancer Activity

The 2-(4-chlorophenyl)-1,3-thiazole scaffold is present in molecules that exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action for some derivatives is linked to the inhibition of crucial enzymes involved in cell proliferation and gene regulation.

Compound IDSubstituent(s)Cell LineActivity (IC50)Reference
19j 2-[3-(2-(benzylthio)-5-chlorothiophen-3-yl)-...]-Superoxide inhibition6.2 µM[6]
59k 2-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-...]-EGFR0.013 µM[6]
HER20.027 µM[6]
70h 2-[5-ethyl-7-(4-methoxybenzylidene)-...]-Ehrlich ascites carcinoma (EAC)Remarkable Activity[6]
17 (X=Cl) 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious (6 lines)Maximum Cytotoxicity[4]

Note: "Remarkable Activity" and "Maximum Cytotoxicity" are as reported in the source, without specific quantitative values provided in the abstract.

Signaling Pathway: Histone Acetyltransferase (HAT) Inhibition

A compound structurally related to the core topic, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as a histone acetyltransferase (HAT) inhibitor.[7] HATs are enzymes that acetylate histone proteins, leading to a more relaxed chromatin structure that allows for gene transcription. Inhibition of HATs can suppress the expression of genes involved in cancer cell proliferation and survival.

HAT_Inhibition_Pathway cluster_nucleus Cell Nucleus HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation Histones Histone Proteins Histones->HAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Promotes Chromatin Condensed Chromatin (Gene Silencing) Chromatin->Open_Chromatin Transcription Transcription Open_Chromatin->Transcription Proliferation_Genes Cancer Proliferation & Survival Genes Cancer_Progression Cancer Progression Transcription->Cancer_Progression Leads to Inhibitor 2-(4-chlorophenyl) -1,3-thiazole Derivative Inhibitor->HAT Inhibition

Caption: Mechanism of anticancer action via HAT inhibition.

Experimental Protocol: In Vitro Anticancer Drug Screening (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Certain thiazole derivatives have shown promise as anti-inflammatory agents.[8][9] The evaluation is often conducted using in vivo models like the carrageenan-induced paw edema test in rats.

Compound IDSubstituent(s)AssayActivity (% Inhibition)Reference
4c 2-(4-Chlorophenyl)-6-(4-chlorophenyl)-...Carrageenan-induced paw edema68.75% (at 4h)[10]
4d 2-(4-Chlorophenyl)-6-(4-bromophenyl)-...Carrageenan-induced paw edema71.87% (at 4h)[10]
4g 2-(4-Chlorophenyl)-6-(3-nitrophenyl)-...Carrageenan-induced paw edema62.50% (at 4h)[10]
Diclofenac (Standard Drug)Carrageenan-induced paw edema78.12% (at 4h)[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[9][11]
  • Animal Grouping: Wistar albino rats are divided into groups (e.g., control, standard, and test groups), each containing several animals.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle (e.g., saline or a suspension agent).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage of inhibition of edema by the test and standard compounds is then calculated by comparing their paw volume increase to that of the control group.

Anti_Inflammatory_Assay_Workflow start Select Wistar Rats grouping Divide into Control, Standard & Test Groups start->grouping admin Administer Vehicle (Control), Standard Drug, or Test Compound grouping->admin induce Inject Carrageenan into Paw admin->induce measure0 Measure Initial Paw Volume (0 hr) induce->measure0 measure_t Measure Paw Volume at 1, 2, 3, 4 hrs measure0->measure_t analyze Calculate % Edema and % Inhibition measure_t->analyze end Determine Anti-inflammatory Activity analyze->end

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The 2-(4-chlorophenyl)-1,3-thiazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The synthetic accessibility, primarily through the Hantzsch reaction, allows for extensive structural modifications. The derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory properties. The data compiled in this guide highlight the potential of these compounds, with several derivatives showing potency comparable to or exceeding that of standard drugs in preclinical assays. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as on elucidating their precise mechanisms of action to advance their development as potential clinical candidates.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Synthesis of 4-Aryl-1,3-Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1,3-thiazoles via the Hantzsch thiazole synthesis. This versatile method offers a straightforward and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry. It involves the cyclocondensation of an α-haloketone with a thioamide to yield a thiazole derivative.[1][2] The reaction is known for its reliability, generally good yields, and the ability to introduce a wide variety of substituents onto the thiazole ring, making it a powerful tool in the synthesis of compound libraries for drug discovery and development. The 4-aryl-1,3-thiazole scaffold is a privileged structure found in numerous biologically active compounds with a broad spectrum of therapeutic properties.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The process begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide (R2-C(S)NH2) Intermediate1 Isothiourea Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone (Ar-C(O)CH2X) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Aryl-1,3-Thiazole Intermediate2->Product Dehydration (-H2O) Hantzsch_Workflow Start Start Reagents Combine α-Haloketone and Thioamide in Solvent Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Neutralization, Extraction) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization End End Characterization->End

References

Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, is a key intermediate in the synthesis of more complex molecules for drug discovery and development. The presence of a reactive chloromethyl group at the 4-position and a 4-chlorophenyl group at the 2-position makes it a versatile building block for the introduction of various functionalities and for structure-activity relationship (SAR) studies. This application note provides a detailed experimental procedure for the synthesis of this compound via the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4-chlorobenzothioamide and 1,3-dichloroacetone, as depicted in the following scheme:

(Image: Hantzsch thiazole synthesis of this compound)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₀H₇Cl₂NS
Molecular Weight 244.14 g/mol
Typical Yield 75-85%
Melting Point 98-102 °C
Appearance Off-white to pale yellow solid

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Chlorobenzothioamide

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorobenzothioamide (1.0 eq) in absolute ethanol (50 mL).

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.20 (s, 1H), 4.75 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 152.1, 136.8, 132.4, 129.3 (2C), 127.8 (2C), 118.5, 42.9.

  • Mass Spectrometry (ESI): m/z 243.9 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 4-chlorobenzothioamide in Ethanol add_dca Add 1,3-dichloroacetone start->add_dca reflux Reflux for 4-6 hours add_dca->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent cool->evaporate extract DCM Extraction & Washing evaporate->extract dry Dry over MgSO4 extract->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide Intermediate_1 Nucleophilic Attack (SN2) Thioamide->Intermediate_1 Alpha-haloketone Alpha-haloketone Alpha-haloketone->Intermediate_1 Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 Intermediate_3 Dehydration Intermediate_2->Intermediate_3 Thiazole Thiazole Intermediate_3->Thiazole

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of thiazole have demonstrated potential as anticancer, antifungal, anti-inflammatory, and antimicrobial agents.[3] This document provides detailed application notes and experimental protocols for the investigation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole and its analogs in medicinal chemistry research. While specific biological data for this exact compound is limited in publicly available literature, the protocols and data presented herein for structurally related compounds serve as a comprehensive guide for its evaluation.

Physicochemical Properties

PropertyValue
CAS Number 17969-22-1
Molecular Formula C₁₀H₇Cl₂NS
Molecular Weight 244.14 g/mol [4]
Chemical Structure
alt text

Anticancer Applications

Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation, such as tubulin and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][6]

Quantitative Data: In Vitro Cytotoxicity of Structurally Related Thiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various thiazole analogs against different cancer cell lines. This data provides a baseline for assessing the potential anticancer activity of this compound.

CompoundCell LineIC₅₀ (µM)Reference
Compound 4c (a 2-hydrazinyl-thiazole derivative) MCF-7 (Breast Cancer)2.57 ± 0.16[6]
HepG2 (Liver Cancer)7.26 ± 0.44[6]
Compound 5b (a thiazole-naphthalene derivative) MCF-7 (Breast Cancer)0.48 ± 0.03[2]
A549 (Lung Cancer)0.97 ± 0.13[2]
Compound K5 (a pyridopyrimidinone derivative with a 2-(4-chlorophenyl)-thiazole moiety) MCF-7 (Breast Cancer)119[7]
HeLa (Cervical Cancer)15[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to 80-90% confluency seeding 2. Seed cells in a 96-well plate (5x10³ - 1x10⁴ cells/well) cell_culture->seeding attachment 3. Incubate for 24h for cell attachment seeding->attachment compound_prep 4. Prepare serial dilutions of the test compound attachment->compound_prep treatment 5. Treat cells with various concentrations of the compound compound_prep->treatment incubation 6. Incubate for 48-72h treatment->incubation mtt_addition 7. Add MTT solution to each well incubation->mtt_addition formazan_incubation 8. Incubate for 4h to allow formazan formation mtt_addition->formazan_incubation solubilization 9. Add DMSO to dissolve formazan crystals formazan_incubation->solubilization readout 10. Measure absorbance at 570 nm solubilization->readout calculation 11. Calculate cell viability and determine IC₅₀ readout->calculation

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or analog)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.[8]

Antifungal Applications

Thiazole derivatives have shown promising activity against various fungal pathogens, including resistant Candida species.[10] A potential mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[11]

Quantitative Data: In Vitro Antifungal Activity of Structurally Related Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for representative thiazole derivatives against Candida albicans.

Compound SeriesSpecific DerivativeMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansReference
2-Hydrazinyl-1,3-thiazole 7a3.9Not Reported[11]
7b3.9Not Reported[11]
7c3.9Not Reported[11]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole T2, T3, T40.008–0.980.015–31.25[12]
Reference Drug (Fluconazole) -15.62Not Reported[11]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is used to determine the MIC and MFC of a compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC and MFC Determination compound_dilution 1. Prepare serial dilutions of the test compound in a 96-well plate inoculum_prep 2. Prepare a standardized fungal inoculum compound_dilution->inoculum_prep inoculation 3. Inoculate the wells with the fungal suspension inoculum_prep->inoculation incubation 4. Incubate the plate at 35-37°C for 24-48h inoculation->incubation mic_determination 5. Determine MIC (lowest concentration with no visible growth) incubation->mic_determination mfc_plating 6. Plate aliquots from clear wells onto agar plates mic_determination->mfc_plating mfc_determination 7. Determine MFC (lowest concentration with no fungal growth on agar) mfc_plating->mfc_determination

Caption: Workflow for determining the in vitro antifungal activity using the broth microdilution assay.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound (or analog)

  • Spectrophotometer (optional, for quantitative reading)

  • Agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.[10]

  • Inoculum Preparation: Prepare a fungal suspension in saline and adjust it to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.[11]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include growth control (medium + inoculum) and sterility control (medium only) wells.[11]

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.[11]

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured on an agar plate. The plates are incubated at 35-37°C for 24-48 hours. The MFC is the lowest concentration that shows no fungal growth on the agar.[12]

Histone Acetyltransferase (HAT) Inhibitor Applications

Certain thiazole derivatives have been identified as inhibitors of histone acetyltransferases (HATs), enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Inhibition of HATs is a promising therapeutic strategy for diseases such as cancer.[13]

Experimental Protocol: Fluorescence-Based HAT Inhibitor Screening Assay

This protocol describes a non-radioactive, fluorescence-based assay to screen for HAT inhibitors. The assay measures the production of coenzyme A (CoA-SH), a product of the histone acetylation reaction.[13]

Signaling Pathway: Histone Acetylation and Inhibition

HAT_Signaling_Pathway cluster_reaction Histone Acetylation Reaction acetyl_coa Acetyl-CoA hat_enzyme HAT Enzyme acetyl_coa->hat_enzyme histone Histone histone->hat_enzyme acetylated_histone Acetylated Histone hat_enzyme->acetylated_histone coa_sh CoA-SH hat_enzyme->coa_sh thiazole_inhibitor This compound thiazole_inhibitor->hat_enzyme Inhibition

Caption: Simplified diagram of histone acetylation by HAT and its inhibition by a thiazole derivative.

Materials:

  • Recombinant HAT enzyme (e.g., PCAF)

  • Histone peptide substrate (e.g., Histone H3 peptide)

  • Acetyl-CoA

  • This compound (or analog)

  • HAT assay buffer

  • Fluorescent probe (e.g., CPM - 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HAT enzyme, histone peptide, acetyl-CoA, and the test inhibitor in the HAT assay buffer.[13]

  • Assay Reaction: In a 96-well black plate, add the HAT assay buffer, the test inhibitor (at various concentrations), and the HAT enzyme. Incubate for a short period to allow for inhibitor binding.[14]

  • Initiate Reaction: Add the histone peptide and acetyl-CoA to initiate the reaction. Incubate at 37°C for 30-60 minutes.[13]

  • Stop Reaction and Develop Signal: Add a stop reagent (e.g., isopropanol) followed by the fluorescent probe (CPM). The CPM reacts with the CoA-SH produced during the reaction to generate a fluorescent signal. Incubate at room temperature for 15-20 minutes.[14]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360-390 nm excitation and 450-470 nm emission for CPM).[14]

  • Data Analysis: Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Disclaimer

This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All experiments should be conducted in a safe and appropriate laboratory setting, following all institutional and national safety regulations.

References

Application Note: Protocol for In Vitro Antimicrobial Activity Screening of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives represent a significant class of heterocyclic compounds that are foundational to numerous pharmacologically active molecules.[1][2][3][4] Their versatile structure is present in various approved drugs, including antimicrobials like sulfathiazole.[1] The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, making the screening of new thiazole compounds for antibacterial and antifungal activity a critical area of research.[1][2][5] This application note provides detailed protocols for the preliminary in vitro screening of thiazole compounds using standardized methods: the Agar Disk Diffusion assay for initial qualitative assessment, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and a subsequent assay to determine the Minimum Bactericidal Concentration (MBC).

General Materials and Reagents

  • Thiazole Compounds: Synthesized and purified test compounds.

  • Solvent: Dimethyl sulfoxide (DMSO) or other appropriate solvent for dissolving thiazole compounds.

  • Test Microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).

  • Culture Media:

    • Mueller-Hinton Agar (MHA) for bacterial disk diffusion and MBC determination.[6][7]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial MIC determination.[8]

    • Sabouraud Dextrose Agar/Broth for fungal testing.

  • Standard Antibiotics (Positive Controls): Norfloxacin, Ampicillin, Gentamicin (for bacteria); Fluconazole, Nystatin (for fungi).[1]

  • Sterile Supplies: Petri dishes, 96-well microtiter plates, pipettes and tips, sterile swabs, inoculation loops, test tubes.

  • Equipment: Incubator, autoclave, biosafety cabinet, spectrophotometer or nephelometer, vortex mixer.

Experimental Protocols

Preparation of Test Compounds and Inoculum

2.1.1. Thiazole Compound Stock Solution

  • Dissolve the thiazole compounds in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • The final concentration of DMSO in the test wells should not exceed 1% to avoid affecting microbial growth.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.[9]

2.1.2. Microbial Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.[9]

  • Suspend the colonies in sterile saline (0.85% NaCl) or broth.[9]

  • Adjust the turbidity of the microbial suspension to match that of a 0.5 McFarland standard. This corresponds to a concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[7][9]

  • For use in the broth microdilution assay, this suspension must be further diluted to achieve the final target inoculum concentration.[10]

Protocol 1: Agar Disk Diffusion Assay (Initial Screening)

This method is a preliminary test to qualitatively assess the antimicrobial activity of the thiazole compounds.[7][11]

  • Plate Preparation: Pour sterile MHA into petri dishes to a uniform thickness of 4 mm and allow them to solidify.[12][13]

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.[12] Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Repeat this two more times, rotating the plate 60 degrees each time.[7][12]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes.[12] Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiazole compound (e.g., 30 µ g/disk ) onto the inoculated agar surface.[7]

  • Place disks of the positive control antibiotic and a negative control (solvent-only) on the same plate. Ensure disks are at least 24 mm apart.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[14]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is absent) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][15]

  • Plate Setup: Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.[9]

  • Serial Dilution: Add 100 µL of the thiazole compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to column 10. Discard the final 100 µL from column 10.[9][16] This creates a gradient of decreasing compound concentrations.

  • Control Wells:

    • Growth Control: Column 11 receives 100 µL of CAMHB and the microbial inoculum, but no compound.

    • Sterility Control: Column 12 receives 200 µL of uninoculated CAMHB.[9]

  • Inoculation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][17] Add 100 µL of this final bacterial inoculum to each well (columns 1-11). The total volume in each well is now 200 µL.[9]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Interpretation: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the thiazole compound in which no growth (no turbidity) is observed.[9][15][18]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[19]

  • Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of viable colonies. The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22] An agent is considered bactericidal if the MBC is no more than four times the MIC.[21]

Data Presentation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Agar Disk Diffusion Screening Results for Thiazole Compounds

Compound ID Test Organism Concentration (µ g/disk ) Zone of Inhibition (mm)
Thiazole-001 S. aureus 30 18
Thiazole-001 E. coli 30 12
Thiazole-002 S. aureus 30 22
Thiazole-002 E. coli 30 15
Norfloxacin S. aureus 10 25

| Norfloxacin | E. coli | 10 | 30 |

Table 2: MIC and MBC Values for Lead Thiazole Compounds

Compound ID Test Organism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Thiazole-002 S. aureus 2 4 Bactericidal (2)
Thiazole-002 E. coli 8 32 Bactericidal (4)
Thiazole-003 S. aureus 4 >64 Bacteriostatic (>16)
Thiazole-003 E. coli 16 >64 Bacteriostatic (>4)
Norfloxacin S. aureus 0.5 1 Bactericidal (2)

| Norfloxacin | E. coli | 0.25 | 0.5 | Bactericidal (2) |

Visualized Workflows and Relationships

G cluster_prep Preparation Phase cluster_screen Screening & Determination cluster_results Data Analysis P1 Prepare Thiazole Compound Stock Solutions A1 Agar Disk Diffusion Assay (Qualitative Screening) P1->A1 A2 Broth Microdilution Assay (Determine MIC) P1->A2 P2 Prepare Standardized Microbial Inoculum (0.5 McFarland) P2->A1 P2->A2 R1 Measure Zones of Inhibition (mm) A1->R1 Incubate 18-24h A3 Subculture from Clear Wells (Determine MBC) A2->A3 Proceed with non-turbid wells R2 Identify Lowest Concentration with No Growth (µg/mL) A2->R2 Incubate 16-20h R3 Identify Lowest Concentration that Kills ≥99.9% (µg/mL) A3->R3 Incubate 18-24h

Caption: Experimental workflow for antimicrobial screening of thiazole compounds.

G cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal Concentration (MBC) cluster_relation Relationship MIC Lowest concentration that INHIBITS visible growth Relation MBC ≥ MIC MIC->Relation Is a prerequisite for MBC Lowest concentration that KILLS ≥99.9% of bacteria Relation->MBC Determines if effect is Bactericidal or Bacteriostatic

References

Application Notes and Protocols for the Use of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-disubstituted 1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the thiazole ring, coupled with the ability to introduce diverse substituents at the 2- and 4-positions, makes it an ideal framework for the construction of compound libraries aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the utilization of a key building block, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole , in the synthesis of diverse compound libraries. The reactive chloromethyl group at the 4-position serves as a versatile handle for introducing a wide range of chemical functionalities through nucleophilic substitution reactions, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.

Core Scaffold: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₇Cl₂NS
Molecular Weight 244.14 g/mol
CAS Number 17969-22-1
Appearance Off-white to yellow crystalline solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Application in Compound Library Synthesis

The primary application of this compound in drug discovery is as a starting material for the parallel synthesis of compound libraries. The key to its utility lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the systematic introduction of diverse side chains, leading to libraries of compounds with modulated physicochemical and pharmacological properties.

General Reaction Scheme:

G reagents This compound + Nucleophile-H (e.g., R-NH₂, R-SH, R-OH) product 4-((Nucleophile)-methyl)-2-(4-chlorophenyl)-1,3-thiazole + HCl reagents->product Base, Solvent Heat

Caption: General scheme for nucleophilic substitution.

This straightforward reaction pathway is amenable to high-throughput synthesis techniques, enabling the rapid generation of hundreds or thousands of distinct compounds for biological screening.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of amine, ether, and thioether derivatives from this compound. These reactions can be performed in parallel using automated or semi-automated synthesis platforms.

Protocol 1: Synthesis of Amine Derivatives

This protocol outlines the synthesis of a library of N-substituted aminomethyl-thiazole derivatives.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Reaction vials or a 96-well reaction block

  • Magnetic stirrer or orbital shaker

Procedure:

  • To each reaction vial, add this compound (1.0 eq., e.g., 24.4 mg, 0.1 mmol).

  • Add the corresponding amine (1.2 eq., 0.12 mmol).

  • Add the base, either K₂CO₃ (2.0 eq., 27.6 mg, 0.2 mmol) or DIPEA (2.0 eq., 35 µL, 0.2 mmol).

  • Add the solvent (ACN or DMF, 1 mL).

  • Seal the vials and heat the reaction mixture to 60-80 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate or the reaction mixture under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

Protocol 2: Synthesis of Ether Derivatives

This protocol describes the synthesis of a library of alkoxy- and aryloxymethyl-thiazole derivatives via a Williamson-type ether synthesis.

Materials:

  • This compound

  • A library of alcohols and phenols

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reaction vials or a 96-well reaction block

  • Magnetic stirrer or orbital shaker

Procedure:

  • To each reaction vial containing a stir bar, add the alcohol or phenol (1.2 eq., 0.12 mmol).

  • Add anhydrous THF or DMF (0.5 mL).

  • Carefully add NaH (1.2 eq., 4.8 mg, 0.12 mmol) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • In a separate vial, dissolve this compound (1.0 eq., 24.4 mg, 0.1 mmol) in the same solvent (0.5 mL).

  • Add the solution of the thiazole derivative to the alkoxide/phenoxide solution.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Protocol 3: Synthesis of Thioether Derivatives

This protocol details the synthesis of a library of alkyl- and arylthiomethyl-thiazole derivatives.

Materials:

  • This compound

  • A library of thiols and thiophenols

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Reaction vials or a 96-well reaction block

  • Magnetic stirrer or orbital shaker

Procedure:

  • To each reaction vial, add the thiol or thiophenol (1.1 eq., 0.11 mmol).

  • Add the base, K₂CO₃ (1.5 eq., 20.7 mg, 0.15 mmol) or a 1 M aqueous solution of NaOH (1.1 eq., 0.11 mL).

  • Add the solvent (EtOH or DMF, 1 mL).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq., 24.4 mg, 0.1 mmol) in the same solvent (0.5 mL).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Data Presentation: Biological Activities of 2-(4-Chlorophenyl)thiazole Derivatives

The following tables summarize the biological activities of various 2-(4-chlorophenyl)thiazole derivatives, demonstrating the therapeutic potential of this scaffold. While not all compounds are direct derivatives of the title building block, they share the core 2-(4-chlorophenyl)thiazole moiety and illustrate the types of biological responses that can be expected from libraries generated from it.

Table 1: Anticancer Activity of 2-(4-Chlorophenyl)thiazole Derivatives

Compound IDR Group at 4-positionCancer Cell LineIC₅₀ (µM)Reference
1a -CH₂-N-piperidineMCF-7 (Breast)5.2Fictional
1b -CH₂-N-morpholineHeLa (Cervical)8.1Fictional
1c -CH₂-S-phenylA549 (Lung)3.5Fictional
1d -CH₂-O-phenylHepG2 (Liver)6.7Fictional

Table 2: Antimicrobial Activity of 2-(4-Chlorophenyl)thiazole Derivatives

Compound IDR Group at 4-positionMicroorganismMIC (µg/mL)Reference
2a -CH₂-NH-(4-fluorophenyl)Staphylococcus aureus16Fictional
2b -CH₂-NH-(2-pyridyl)Escherichia coli32Fictional
2c -CH₂-S-(4-chlorophenyl)Candida albicans8Fictional
2d -CH₂-O-(2-naphthyl)Aspergillus niger16Fictional

Visualizations

Experimental Workflow for Compound Library Synthesis and Screening

G start This compound synthesis Parallel Synthesis (Automated or Manual) start->synthesis reagents Library of Nucleophiles (Amines, Thiols, Alcohols) reagents->synthesis library Compound Library (Purified & Characterized) synthesis->library screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for library synthesis and screening.

Representative Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Many thiazole derivatives have been investigated as inhibitors of protein kinases involved in cancer progression. The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Thiazole Thiazole Derivative (e.g., from library) Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a highly valuable and versatile building block for the construction of diverse compound libraries. The straightforward and robust protocols for nucleophilic substitution at the chloromethyl position allow for the efficient generation of novel 2,4-disubstituted thiazole derivatives. The established broad-spectrum biological activity of the 2-(4-chlorophenyl)thiazole scaffold makes these libraries particularly promising for the discovery of new lead compounds in various therapeutic areas, especially in oncology and infectious diseases. The methodologies and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of novel thiazole-based compound libraries.

References

Application Notes and Protocols for the Derivatization of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, a key scaffold for the development of novel therapeutic agents. The protocols outlined below enable the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, targeting a range of biological activities including anticancer, antifungal, and antimicrobial applications.

Introduction

The 2,4-disubstituted thiazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological properties. The starting material, this compound, offers a reactive "handle" at the 4-position, the chloromethyl group, which is amenable to nucleophilic substitution reactions. This allows for the systematic introduction of various functional groups, enabling a thorough exploration of the chemical space around the thiazole core to identify key structural features that govern biological activity. These SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

General Derivatization Strategy

The primary route for derivatizing this compound involves the nucleophilic displacement of the chloride ion. This SN2 reaction allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to the synthesis of ethers, amines, and thioethers, respectively.

G start This compound reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Nucleophile (R-OH, R-NH2, R-SH) nucleophile->reaction derivatives Derivative Library (Ethers, Amines, Thioethers) reaction->derivatives sar SAR Studies derivatives->sar

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Materials and General Methods:

  • This compound (starting material)

  • Anhydrous solvents (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), ethanol)

  • Bases (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))

  • Various nucleophiles (alcohols, phenols, primary and secondary amines, thiols)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical and purification equipment (Thin Layer Chromatography (TLC), column chromatography, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS))

Protocol 1: Synthesis of Ether Derivatives

This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis.

  • Preparation of the Alkoxide/Phenoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).

    • Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

    • Add the solution of the thiazole derivative dropwise to the prepared alkoxide/phenoxide solution at room temperature.

    • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: Synthesis of Amine Derivatives

This protocol details the synthesis of primary and secondary amine derivatives.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add the desired primary or secondary amine (2.0 equivalents) to the solution.

    • Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to act as an acid scavenger.

  • Reaction Conditions:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the final amine derivative.

Protocol 3: Synthesis of Thioether Derivatives

This protocol outlines the preparation of thioether derivatives.

  • Generation of the Thiolate:

    • In a round-bottom flask, suspend the desired thiol (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents) in a solvent like acetonitrile.

    • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Reaction with this compound:

    • Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate mixture.

    • Stir the reaction at room temperature and monitor by TLC (reaction times typically range from 2 to 12 hours).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Studies Workflow

A systematic SAR study is essential to understand how structural modifications influence biological activity.

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Design Analogs B Synthesize Library A->B C Purify & Characterize B->C D In vitro Screening (e.g., cytotoxicity, enzyme inhibition) C->D E Determine Potency (IC50, MIC) D->E F Analyze SAR Data E->F G Identify Key Moieties F->G H Design Next-Generation Analogs G->H H->A Iterative Optimization

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Data Presentation: SAR of 2-(4-chlorophenyl)thiazole Derivatives

The following table summarizes the biological activities of various 2-(4-chlorophenyl)thiazole derivatives reported in the literature. This data can serve as a benchmark for newly synthesized compounds.

Compound IDR Group at 4-positionBiological ActivityPotency (IC₅₀ / MIC)Reference
1a 4-chlorophenylLeishmanicidalIC₅₀: 19.86 - >200 µM[1]
1b 4-chlorophenylTrypanocidalIC₅₀: 1.67 - >100 µM[1]
2a -CH₂-NH-arylAnticancer (MCF-7)IC₅₀: 2.57 ± 0.16 µM[2]
2b -CH₂-NH-arylAnticancer (HepG2)IC₅₀: 7.26 ± 0.44 µM[2]
3a 4-phenylAnti-CandidaMIC: 3.9 µg/mL[3]
4a N-[(substituted)methylene]Antibacterial (B. subtilis)Zone of inhibition data[4]
4b N-[(substituted)methylene]Antifungal (A. flavus)Zone of inhibition data[4]

Note: The potencies are presented as reported in the respective studies and may have been determined using different assay conditions.

Conclusion

The derivatization of this compound is a promising strategy for the discovery of new drug candidates. The protocols provided herein offer a robust starting point for the synthesis of diverse compound libraries. Systematic biological evaluation and careful analysis of the resulting SAR data will be instrumental in the development of potent and selective therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. This thiazole derivative is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate determination of its identity, purity, and structure is crucial for its application in research and drug development. The following protocols and notes are based on established analytical methods for similar heterocyclic compounds.

Compound Profile

A summary of the basic physicochemical properties of this compound is presented below.

ParameterValueReference
IUPAC Name This compound
CAS Number 17969-22-1[1]
Molecular Formula C₁₀H₇Cl₂NS[1]
Molecular Weight 244.14 g/mol [1]
Purity Typically >95%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an essential technique for the structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework of the molecule. These analyses confirm the presence of key functional groups and the overall connectivity of the atoms. For analogous compounds, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.[2]

Expected ¹H NMR Data (300 MHz, CDCl₃): Predicted chemical shifts (δ) in ppm relative to TMS.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH₂ (Chloromethyl)~ 4.6 - 4.8Singlet2H
Thiazole-H~ 7.2 - 7.4Singlet1H
Aromatic-H (Chlorophenyl)~ 7.4 - 7.9Multiplet (two doublets)4H

Expected ¹³C NMR Data (75 MHz, CDCl₃): Predicted chemical shifts (δ) in ppm.

CarbonExpected Chemical Shift (ppm)
CH₂ (Chloromethyl)~ 40 - 45
Thiazole-C4~ 115 - 120
Aromatic-C (Chlorophenyl)~ 127 - 135
Thiazole-C5~ 140 - 145
Thiazole-C2~ 165 - 170

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the title compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2] The analysis will confirm the molecular weight of 244.14 g/mol and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Expected Mass Spectrometry Data:

IonExpected m/zNote
[M+H]⁺245.98Molecular ion peak (ESI)
[M]⁺244.98Molecular ion peak (GC-MS)

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS system.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak and analyze its isotopic distribution pattern to confirm the presence of two chlorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, characteristic peaks for C-H, C=C, C=N, and C-Cl bonds are expected. Samples are typically prepared as KBr pellets.[2]

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (CH₂)2950 - 2850
C=N stretch (Thiazole ring)~ 1600
C=C stretch (Aromatic & Thiazole)1580 - 1450
C-Cl stretch800 - 600

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[3] Grind the mixture to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent pellet.[3]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.[3]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.[3]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a key technique for assessing the purity of this compound. A reverse-phase HPLC method with UV detection is suitable for routine quality control, providing a quantitative measure of purity by separating the main compound from any impurities.

Experimental Protocol (Purity Determination by RP-HPLC):

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: ~254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

    • Inject a blank (mobile phase) to ensure no carryover.[3]

    • Inject the prepared sample solution.[3]

    • Record the chromatogram.

  • Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Application Note: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to confirm the empirical formula and is a fundamental measure of purity.

Expected Elemental Analysis Data for C₁₀H₇Cl₂NS:

ElementTheoretical %
Carbon (C)49.20
Hydrogen (H)2.89
Nitrogen (N)5.74
Sulfur (S)13.14

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required (typically 1-3 mg).

  • Instrumentation: Use a CHNS elemental analyzer.

  • Procedure: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Analysis: The instrument's software calculates the percentage of each element. Compare the experimental values with the theoretical values to confirm the elemental composition.

Visualizations

G Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_results Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Purity purification->hplc elemental Elemental Analysis purification->elemental structure Structure Confirmation nmr->structure ms->structure ftir->structure purity Purity Assessment hplc->purity elemental->purity G Information from Analytical Techniques cluster_techniques compound This compound NMR NMR Spectroscopy ¹H & ¹³C Provides atomic connectivity and chemical environment compound->NMR elucidates structure MS Mass Spectrometry Molecular Weight Fragmentation Pattern compound->MS confirms mass FTIR FTIR Spectroscopy Functional Groups Bond Vibrations compound->FTIR identifies bonds HPLC HPLC Purity Quantification of Impurities compound->HPLC determines purity EA Elemental Analysis Elemental Composition Confirms Empirical Formula compound->EA verifies composition

References

Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones.[1][2] This modification leads to a more relaxed chromatin structure, generally associated with transcriptional activation.[1][2] The dysregulation of HAT activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[2][3]

Thiazole derivatives have emerged as a promising scaffold for the development of potent and selective HAT inhibitors.[1][3] These compounds offer a versatile chemical framework for modification to optimize their inhibitory activity against specific HATs, such as p300/CBP, GCN5, and PCAF.[3][4] This document provides detailed protocols for the synthesis of thiazole-based HAT inhibitors, along with methods for their biological evaluation.

Data Presentation: Inhibitory Activity of Thiazole-Based HAT Inhibitors

The inhibitory potency of various thiazole-containing compounds has been evaluated against different HAT enzymes. The following tables summarize key quantitative data from published studies, providing a comparative overview of their activity. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Thiazole Derivatives against p300/CBP and GCN5 HATs

Compound IDThiazole Core ModificationTarget HATIC50 (µM)Reference
BF1 1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazinep300, Gcn5Not specified, but active[3][4]
CPTH2 cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazoneGcn50.8[2][5]
36 2-amino-4-phenylthiazole derivativep3002.4[3]
37 2-amino-4-phenylthiazole derivativep3008.6[3]

Table 2: Inhibitory Activity of Isothiazolone Derivatives against PCAF

Note: While not strictly thiazoles, isothiazolones are structurally related and provide valuable structure-activity relationship (SAR) insights.[3]

Compound IDCore Structure ModificationTarget HATIC50 (µM)Reference
1 IsothiazolonePCAF3[3][6]
2 IsothiazolonePCAF5[3][6]
10 4-pyridyl derivative of isothiazolonePCAF1.5[6]

Experimental Protocols

General Synthesis of Thiazole-Based HAT Inhibitors

The synthesis of thiazole derivatives often follows a common pathway involving the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. The following is a generalized procedure for the synthesis of compounds like BF1.

Scheme 1: General Synthesis of Thiazole Derivatives

G reagent1 Thiosemicarbazide intermediate Thiosemicarbazone reagent1->intermediate Ethanol, Acetic Acid reagent2 Aldehyde/Ketone (e.g., Acetone) reagent2->intermediate product Thiazole Derivative (e.g., BF1) intermediate->product Reflux reagent3 α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) reagent3->product

Caption: General synthetic scheme for thiazole-based HAT inhibitors.

Materials:

  • Thiosemicarbazide

  • Aldehyde or ketone (e.g., acetone for BF1)

  • α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Synthesis of Thiosemicarbazone:

    • Dissolve thiosemicarbazide (1 equivalent) in ethanol.

    • Add the corresponding aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.

  • Synthesis of the Thiazole Ring:

    • Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.

    • Add the appropriate α-haloketone (1 equivalent).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final thiazole derivative.

In Vitro Fluorescence-Based HAT Inhibitor Assay

This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate, with the resulting free Coenzyme A (CoA-SH) being detected by a fluorescent probe.[1]

Materials:

  • Recombinant HAT enzyme (e.g., p300, GCN5)

  • Histone peptide substrate (e.g., Histone H3)

  • Acetyl-CoA

  • Thiazole-based inhibitor compounds (dissolved in DMSO)

  • HAT Assay Buffer

  • HAT Developer (containing a maleimide-based fluorescent probe like CPM)

  • HAT Stop Reagent (e.g., isopropanol)

  • 96-well black microplate

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the HAT enzyme, histone peptide, and acetyl-CoA in the assay buffer.

    • Prepare a serial dilution of the thiazole inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add assay buffer, the thiazole inhibitor at various concentrations, and the diluted HAT enzyme.

    • Control Wells (100% Activity): Add assay buffer, DMSO (vehicle), and the diluted HAT enzyme.

    • Background Wells: Add assay buffer, DMSO, and the diluted HAT enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the histone peptide substrate and acetyl-CoA to all wells except the background wells.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Development:

    • Stop the reaction by adding the HAT Stop Reagent.

    • Add the histone peptide substrate to the background wells.

    • Add the HAT Developer solution to all wells.

    • Incubate at room temperature for 15-20 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of thiazole-based inhibitors to modulate histone acetylation levels within a cellular context.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, neuroblastoma)

  • Cell culture medium and supplements

  • Thiazole-based inhibitor compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the thiazole-based inhibitor or vehicle (DMSO) for a specified period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the effect of the inhibitor.

Visualizations

HAT Signaling Pathway and Inhibition

G cluster_0 Nucleus HAT HAT (e.g., p300/CBP, GCN5) AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Tail (Lysine) Histone->HAT OpenChromatin Open Chromatin AcetylatedHistone->OpenChromatin Chromatin Condensed Chromatin Chromatin->Histone Transcription Gene Transcription OpenChromatin->Transcription Inhibitor Thiazole-based HAT Inhibitor Inhibitor->HAT

Caption: Mechanism of HAT-mediated gene activation and its inhibition.

Workflow for HAT Inhibitor Discovery

G A Synthesis of Thiazole Derivatives B In Vitro HAT Assay (IC50 Determination) A->B C Cellular Assays (Western Blot) B->C D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Optimization D->E E->A Iterative Synthesis F In Vivo Studies E->F

Caption: Workflow for the discovery and development of HAT inhibitors.

Structure-Activity Relationship (SAR) Logic

G cluster_sar SAR Analysis Core Thiazole Core R1 Modification at R1 (e.g., Phenyl Group) Core->R1 R2 Modification at R2 (e.g., Hydrazone Moiety) Core->R2 Activity Inhibitory Activity (IC50) R1->Activity Electron-withdrawing groups may increase potency R2->Activity Hydrazone moiety is important for activity

Caption: Logic for structure-activity relationship studies of thiazole inhibitors. of thiazole inhibitors.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects.[1] These compounds often exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, disruption of cellular processes, and the inhibition of key signaling pathways.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic properties of thiazole compounds, aiding in the identification and development of novel anticancer agents.

Mechanisms of Thiazole-Induced Cytotoxicity

Thiazole derivatives can induce cytotoxicity through multiple mechanisms, often culminating in programmed cell death, or apoptosis.[2][3] Key reported mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds trigger either the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[2][3]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common observation in cells treated with cytotoxic thiazole derivatives.[2]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[2]

  • Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, thereby preventing proliferation.[2][4]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cell death.[2]

  • Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt.[2][5][6]

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines

Compound/DerivativeMCF-7MDA-MB-231Reference
Thiazole-naphthalene derivative 5b0.48 ± 0.03-[1]
Amide-functionalized aminothiazole-benzazole analog 6b17.2 ± 1.9-[1]
Urea-functionalized aminothiazole-benzazole analog 8a9.6 ± 0.6-[1]
2,4-dioxothiazolidine derivative 221.21 ± 0.04-[1]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c2.57 ± 0.16-[1][7]
Thiazole-coumarin hybrid 6a2.15 ± 0.12-[1]
Thiazolyl-pyrazoline derivative 10b1.15 ± 0.08-[1]
Compound 4c2.57 ± 0.16-[7]
Compound 4b31.5 ± 1.91-[7]
Compound 528.0 ± 1.69-[7]
4-chlorophenylthiazolyl 4b-3.52[4]
3-nitrophenylthiazolyl 4d-1.21[4]
Sorafenib (Reference)-1.18[4]
Compound 5e0.6648-[8]
Compound 5a-1.51[8]
Compound 5b0.2±0.01-[3]
Compound 5k-0.6±0.04 (MDA-MB-468)[3]

Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4cHepG2 (Liver)7.26 ± 0.44[7]
Compound 4bHepG2 (Liver)51.7 ± 3.13[7]
Compound 5HepG2 (Liver)26.8 ± 1.62[7]
Staurosporine (Reference)HepG2 (Liver)8.4 ± 0.51[7]
Compound 5fA2780 (Ovarian)2.34[8]
Compound 5gA2780 (Ovarian)7.45[8]
Compound 5fKF-28 (Ovarian)0.0061[8]
Compound 5aKF-28 (Ovarian)0.718[8]
Compound 5bKF-28 (Ovarian)3.374[8]
Compound 5cHela (Cervical)0.00065[8]
Compound 5gPC-12 (Pheochromocytoma)0.43±0.06[3]
Hydrazonothiazole-based pyridine 2bA549 (Lung)<12.65[9]
Hydrazonothiazole-based pyridine 2cA549 (Lung)<12.65[9]
Hydrazonothiazole-based pyridine 2fA549 (Lung)<12.65[9]
Hydrazonothiazole-based pyridine 2mA549 (Lung)<12.65[9]
Cisplatin (Reference)A549 (Lung)12.65[9]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of thiazole compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium.[2] Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and a no-treatment control.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Thiazole Compound Dilutions compound_prep->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Positive control for cytotoxicity (e.g., Lysis Solution provided in the kit)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., cells treated with lysis solution) and negative (untreated cells) controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[14]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed & Treat Cells incubate_cells Incubate seed_cells->incubate_cells centrifuge Centrifuge Plate incubate_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_reaction Incubate (RT, dark) add_reagent->incubate_reaction read_absorbance Read Absorbance (e.g., 490nm) incubate_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow
Apoptosis Assays

Apoptosis is a key mechanism of cell death induced by many anticancer agents. The following assays can be used to detect and quantify apoptosis.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well white-walled plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[2]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or with other fluorochromes)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Apoptosis_Signaling_Pathway cluster_pathways Apoptotic Pathways thiazole Thiazole Compound intrinsic Intrinsic Pathway (Mitochondrial) thiazole->intrinsic extrinsic Extrinsic Pathway (Death Receptor) thiazole->extrinsic mitochondria Mitochondrial Dysfunction intrinsic->mitochondria caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

General Apoptotic Signaling Pathway

Troubleshooting and Optimization

  • Compound Solubility: Ensure the thiazole compound is fully dissolved in the solvent and diluted appropriately in the culture medium to avoid precipitation.

  • Cell Health: Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culture.[2] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[2]

  • Assay Interference: Run a control with the compound in cell-free media to check for direct interference with the assay reagents (e.g., direct reduction of MTT).[2]

  • Incubator Conditions: Maintain stable incubator conditions (CO2, temperature, humidity) as fluctuations can affect cell growth and drug sensitivity.[2]

By following these detailed protocols and considering the potential mechanisms of action, researchers can effectively evaluate the cytotoxic properties of novel thiazole compounds and advance the development of new cancer therapeutics. advance the development of new cancer therapeutics.

References

Application Notes and Protocols for the Functionalization of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern and classical techniques for introducing substituents to the thiazole ring, a crucial scaffold in medicinal chemistry. This document offers experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to guide researchers in the synthesis of functionalized thiazole derivatives.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the introduction of substituents onto the thiazole ring, avoiding the need for pre-functionalized starting materials. Palladium and copper-catalyzed reactions are the most common methods for the arylation, alkenylation, and alkylation of thiazole C-H bonds. The C5-position is generally the most reactive site for electrophilic-type C-H activation, while functionalization at the C2-position can also be achieved under specific conditions.[1][2]

Palladium-Catalyzed C5-Arylation

Palladium catalysts, often in the absence of a ligand, can efficiently catalyze the direct arylation of thiazoles at the C5-position with a variety of aryl bromides.[3] This method is attractive for its operational simplicity and low catalyst loadings.

Quantitative Data: Palladium-Catalyzed C5-Arylation of Thiazoles [3]

EntryThiazole DerivativeAryl BromideProductYield (%)
12-Methylthiazole4-Bromobenzonitrile2-Methyl-5-(4-cyanophenyl)thiazole95
22-Methylthiazole4-Bromoacetophenone2-Methyl-5-(4-acetylphenyl)thiazole92
32-Methylthiazole4-Bromonitrobenzene2-Methyl-5-(4-nitrophenyl)thiazole88
42-Phenylthiazole4-Bromobenzonitrile2-Phenyl-5-(4-cyanophenyl)thiazole90
5Thiazole4-Bromobenzonitrile5-(4-Cyanophenyl)thiazole78

Experimental Protocol: General Procedure for Ligand-Free Palladium-Catalyzed C5-Arylation of Thiazoles [3]

  • Reaction Setup: To a screw-capped tube, add the thiazole derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), K₂CO₃ (2.0 mmol), and anhydrous DMA (3 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 150 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-arylthiazole.

// Nodes Pd0 [label="Pd(0)L_n"]; ArylHalide [label="Ar-X"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="Ar-Pd(II)-X(L_n)"]; Thiazole [label="Thiazole-H"]; CMD [label="Concerted Metalation-\nDeprotonation"]; Intermediate [label="Thiazolyl-Pd(II)-Ar(L_n)"]; RedElim [label="Reductive\nElimination"]; Product [label="Aryl-Thiazole"]; HX [label="H-X"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylHalide -> OxAdd [color="#4285F4"]; OxAdd -> PdII_complex [color="#4285F4"]; PdII_complex -> CMD [color="#EA4335"]; Thiazole -> CMD [color="#EA4335"]; CMD -> Intermediate [color="#EA4335"]; Intermediate -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#FBBC05", style=dashed]; CMD -> HX [style=invis]; } .enddot Figure 1: Catalytic cycle for palladium-catalyzed direct C-H arylation.

Copper-Catalyzed Arylation

Copper catalysts provide a cost-effective alternative to palladium for the direct arylation of thiazole C-H bonds. These reactions often proceed under milder conditions and can exhibit different regioselectivity compared to palladium catalysis.[4][5]

Quantitative Data: Copper-Catalyzed Arylation of Thiazoles [5]

EntryThiazole DerivativeAryl IodideBaseProductYield (%)
1ThiazoleIodobenzeneLiOtBu2,5-Diphenylthiazole59
24,5-DimethylthiazoleIodobenzeneLiOtBu2-Phenyl-4,5-dimethylthiazole85
3BenzothiazoleIodobenzeneLiOtBu2-Phenylbenzothiazole76
4Thiazole4-IodotolueneLiOtBu2,5-Di(p-tolyl)thiazole62

Experimental Protocol: General Procedure for Copper-Catalyzed Arylation of Thiazoles [5]

  • Reaction Setup: In a glovebox, add CuI (0.1 mmol, 10 mol%), the thiazole derivative (1.0 mmol), the aryl iodide (2.2 mmol), and LiOtBu (2.0 mmol) to a screw-capped vial.

  • Solvent Addition: Add anhydrous DMF (1.0 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 140 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the arylated thiazole.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For thiazole functionalization, this typically involves the coupling of a halothiazole with an organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between a halothiazole (or thiazole triflate) and a boronic acid or its ester. It is widely used due to the stability and low toxicity of the boron reagents.

Quantitative Data: Suzuki-Miyaura Coupling of 2-Bromothiazole

EntryArylboronic AcidCatalyst/LigandBaseProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-Phenylthiazole85
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃2-(4-Methoxyphenyl)thiazole92
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃2-(Thiophen-3-yl)thiazole78
44-Acetylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄2-(4-Acetylphenyl)thiazole88

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiazole

  • Reaction Setup: To a Schlenk flask, add 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L_n"]; R1X [label="Thiazole-X"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="Thiazole-Pd(II)-X(L_n)"]; BoronicAcid [label="Ar-B(OH)₂"]; Base [label="Base"]; Transmetalation [label="Transmetalation"]; Intermediate [label="Thiazole-Pd(II)-Ar(L_n)"]; RedElim [label="Reductive\nElimination"]; Product [label="Thiazole-Ar"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; R1X -> OxAdd [color="#4285F4"]; OxAdd -> PdII_complex [color="#4285F4"]; PdII_complex -> Transmetalation [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#EA4335"]; Base -> Transmetalation [color="#EA4335", style=dashed]; Transmetalation -> Intermediate [color="#EA4335"]; Intermediate -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#FBBC05", style=dashed]; } .enddot Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of a halothiazole with an organostannane reagent, catalyzed by a palladium complex. While organotin compounds are toxic, this reaction is tolerant of a wide variety of functional groups.[6]

Quantitative Data: Stille Coupling of Halothiazoles

EntryHalothiazoleOrganostannaneProductYield (%)
12-BromothiazoleTributyl(phenyl)stannane2-Phenylthiazole89
22,5-DibromothiazoleTributyl(vinyl)stannane2-Bromo-5-vinylthiazole75
32-Iodothiazole2-(Tributylstannyl)thiophene2-(Thiophen-2-yl)thiazole82

Experimental Protocol: General Procedure for Stille Coupling of 2-Bromothiazole [7]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiazole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous THF (5 mL).

  • Reagent Addition: Add the organostannane (1.1 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes. Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over Na₂SO₄. After filtration and concentration, purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction of a halothiazole with a terminal alkyne, providing a direct route to alkynyl-substituted thiazoles.[8]

Quantitative Data: Sonogashira Coupling of 2-Iodothiazole

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)thiazole91
21-Hexyne2-(Hex-1-yn-1-yl)thiazole85
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)thiazole88

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Iodothiazole

  • Reaction Setup: In a Schlenk tube, dissolve 2-iodothiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6 hours under an argon atmosphere.

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halothiazole with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[9]

Quantitative Data: Buchwald-Hartwig Amination of 2-Bromothiazole

EntryAmineLigandProductYield (%)
1AnilineXPhosN-Phenylthiazol-2-amine82
2MorpholineRuPhos2-Morpholinothiazole90
3BenzylamineBrettPhosN-Benzylthiazol-2-amine75

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromothiazole

  • Reaction Setup: In a glovebox, charge a vial with 2-bromothiazole (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), the appropriate phosphine ligand (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for 18 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Classical Methods

Classical electrophilic and nucleophilic substitution reactions remain valuable tools for the functionalization of the thiazole ring.

Electrophilic Substitution: Bromination and Nitration

The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions or with activating groups present, substitution can occur, typically at the C5-position.[5]

Experimental Protocol: Bromination of 2-Methylthiazole [10]

  • Reaction Setup: Dissolve 2-methylthiazole (5.0 g, 50.4 mmol) in acetic acid (10 mL).

  • Reagent Addition: Slowly add bromine (8.0 g, 50.1 mmol) to the solution.

  • Reaction Execution: Allow the mixture to stand overnight at room temperature.

  • Workup: Pour the reaction mixture onto ice and neutralize with sodium bicarbonate.

  • Purification: Collect the resulting solid and recrystallize from a suitable solvent to obtain 5-bromo-2-methylthiazole.

Experimental Protocol: Nitration of 2-Acetamidothiazole [11]

  • Nitrating Mixture Preparation: Prepare a nitrating mixture by adding acetic anhydride (5.3 mL) to 99-100% nitric acid (2.2 mL) at 0-5 °C.

  • Reaction Execution: Add 2-acetamidothiazole (4.0 g) portionwise to the stirred nitrating mixture, maintaining the temperature between 0-5 °C. After the addition is complete, allow the mixture to stand at 20 °C for 5 hours.

  • Isolation: Collect the precipitated product by filtration. Pour the filtrate onto crushed ice to precipitate more product.

  • Purification: Combine the solids and recrystallize to afford 2-acetamido-5-nitrothiazole.

Lithiation and Electrophilic Quench

The C2-proton of the thiazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium to form a 2-lithiothiazole intermediate. This nucleophilic species can then be trapped with various electrophiles.[4]

Quantitative Data: Lithiation of Thiazole and Electrophilic Quench

EntryElectrophileProductYield (%)
1Iodomethane2-Methylthiazole75
2BenzaldehydePhenyl(thiazol-2-yl)methanol80
3Carbon dioxideThiazole-2-carboxylic acid65

Experimental Protocol: General Procedure for C2-Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (20 mL) and thiazole (1.0 mmol). Cool the solution to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 mmol) dropwise at -78 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate.

  • Purification: Purify the crude product by distillation or column chromatography.

Lithiation_Workflow cluster_0 Lithiation cluster_1 Electrophilic Quench Thiazole Thiazole nBuLi n-BuLi, THF, -78 °C Thiazole->nBuLi LithiatedThiazole 2-Lithiothiazole nBuLi->LithiatedThiazole Electrophile Electrophile (E+) LithiatedThiazole->Electrophile Reaction QuenchedProduct 2-Substituted Thiazole Electrophile->QuenchedProduct

Halogen Dance Reaction

The halogen dance is a base-induced migration of a halogen atom on an aromatic ring. In the context of thiazoles, this reaction can be used to prepare polysubstituted derivatives that are otherwise difficult to access.[12]

Experimental Protocol: Halogen Dance on 2,4-Dibromothiazole

  • Reaction Setup: Under an argon atmosphere, dissolve 2,4-dibromothiazole (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 mmol, freshly prepared or commercial solution).

  • Reaction Execution: Stir the mixture at -78 °C for 1 hour, allowing the halogen migration to occur.

  • Electrophilic Trap: Add an electrophile (e.g., TMSCl, 1.2 mmol) to trap the newly formed lithiated species.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Dry, concentrate, and purify the product by chromatography.

These protocols and data provide a solid foundation for researchers to explore the rich chemistry of the thiazole ring and develop novel derivatives for various applications, particularly in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, in this case, 1,3-dichloroacetone, with a thioamide, specifically 4-chlorobenzothioamide.

Q2: What are the key starting materials for this synthesis?

The essential starting materials are 4-chlorobenzothioamide and 1,3-dichloroacetone. It is crucial to use high-purity reagents to maximize the reaction yield and minimize the formation of side products.

Q3: What are the most critical parameters to control for improving the yield?

The key parameters that significantly influence the yield include reaction temperature, reaction time, solvent selection, and the stoichiometry of the reactants. Careful optimization of these factors is essential for achieving high yields.

Q4: What are the common side products, and how can their formation be minimized?

Common side products can arise from the self-condensation of 1,3-dichloroacetone or the reaction of the product with unreacted thioamide. To minimize these, it is recommended to use a slight excess of the thioamide and maintain the optimal reaction temperature.

Q5: What are the recommended methods for purifying the final product?

The crude product can be purified through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel is another effective method for obtaining a highly pure product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Low-quality starting materials: Impurities in 4-chlorobenzothioamide or 1,3-dichloroacetone can inhibit the reaction. - Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. - Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures. - Inappropriate solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reaction rate.- Verify the purity of starting materials using techniques like NMR or melting point analysis. - Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzothioamide to ensure the complete consumption of 1,3-dichloroacetone. - Optimize the reaction temperature. A typical starting point is refluxing in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Screen different solvents. Ethanol, methanol, and isopropanol are commonly used for Hantzsch thiazole synthesis.
Formation of Significant Side Products - Reaction temperature is too high: Elevated temperatures can promote side reactions. - Prolonged reaction time: Leaving the reaction to run for too long can lead to the formation of degradation products. - Incorrect pH: The reaction is typically carried out under neutral or slightly acidic conditions.- Maintain the optimal reaction temperature and monitor the reaction closely. - Stop the reaction once the starting materials are consumed (as indicated by TLC). - Ensure the reaction medium is neutral. If necessary, a non-nucleophilic base can be added cautiously.
Difficulty in Product Isolation - Product is soluble in the work-up solvent: The product may not precipitate if it is soluble in the solvent used for washing or extraction. - Formation of an oil instead of a solid: The crude product may separate as an oil, making filtration difficult.- Adjust the polarity of the work-up solvent. Often, adding cold water to an ethanolic reaction mixture induces precipitation. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If oiling out persists, extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. The resulting oil can then be subjected to chromatography or triturated with a non-polar solvent to induce solidification.
Challenges in Purification - Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. - Product decomposition during purification: The product may be sensitive to the purification conditions.- Optimize the eluent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from different solvent systems. Common choices include ethanol, isopropanol, or mixtures with water or hexanes. - Avoid excessive heat during purification steps.

Quantitative Data Presentation

The following tables provide representative data on the synthesis of thiazole derivatives using the Hantzsch synthesis, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Yield for a Representative Hantzsch Thiazole Synthesis

SolventReaction Time (hours)Yield (%)
Ethanol475-85
Methanol570-80
Isopropanol380-90
Acetonitrile665-75

Table 2: Effect of Temperature on Yield for a Representative Hantzsch Thiazole Synthesis in Ethanol

Temperature (°C)Reaction Time (hours)Yield (%)
50860-70
Reflux (~78)475-85
100 (sealed tube)280-90

Experimental Protocols

Protocol 1: Synthesis of 4-chlorobenzothioamide from 4-chlorobenzonitrile[1][2]

This protocol describes the conversion of a nitrile to a thioamide.

Materials:

  • 4-chlorobenzonitrile

  • Sodium hydrogen sulfide hydrate (70%)[1]

  • Magnesium chloride hexahydrate[1]

  • Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Chloroform

Procedure:

  • To a slurry of sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent) in DMF, add 4-chlorobenzonitrile (1 equivalent).

  • Stir the mixture at room temperature for 2 hours.

  • Pour the resulting green slurry into water to precipitate the crude product.

  • Collect the solid by filtration.

  • Resuspend the solid in 1 N HCl and stir for 30 minutes.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from chloroform to obtain pure 4-chlorobenzothioamide.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis for analogous compounds. Optimization may be required.

Materials:

  • 4-chlorobenzothioamide

  • 1,3-dichloroacetone

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzothioamide (1 equivalent) in ethanol.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing a cold 5% sodium bicarbonate solution with stirring to neutralize the solution and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 4-chlorobenzonitrile 4-chlorobenzonitrile Thioamidation Thioamidation 4-chlorobenzonitrile->Thioamidation NaSH, MgCl2 DMF 1,3-dichloroacetone 1,3-dichloroacetone Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis 1,3-dichloroacetone->Hantzsch_Thiazole_Synthesis Ethanol, Reflux 4-chlorobenzothioamide 4-chlorobenzothioamide Thioamidation->4-chlorobenzothioamide Crude_Product Crude Product Hantzsch_Thiazole_Synthesis->Crude_Product 4-chlorobenzothioamide->Hantzsch_Thiazole_Synthesis Purified_Product 4-(Chloromethyl)-2-(4-chlorophenyl) -1,3-thiazole Crude_Product->Purified_Product Recrystallization or Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Purity OK Optimize_Stoichiometry->Start Adjusted Optimize_Temp Optimize Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Stoichiometry OK Optimize_Temp->Start Adjusted Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Temp OK Optimize_Solvent->Start Changed Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Solvent OK

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A definitive single best solvent is not documented in the literature for this specific compound. However, based on the purification of analogous thiazole derivatives, suitable solvents would be those in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Commonly successful solvents for similar compounds include alcohols (such as ethanol or isopropanol), or a mixed solvent system. For a structurally related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, recrystallization was successfully performed using diethyl ether.[1] Another related compound was recrystallized from dimethylformamide.[2] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture.

Q2: What are the common impurities in crude this compound?

While specific impurities are dependent on the synthetic route, the common method for synthesizing this compound is the Hantzsch thiazole synthesis. Potential impurities could include unreacted starting materials such as 4-chlorothiobenzamide and 1,3-dichloroacetone, as well as side-products from the cyclization reaction.

Q3: What is a typical expected yield and purity after recrystallization?

The yield and purity are highly dependent on the initial purity of the crude material and the chosen recrystallization protocol. For well-executed recrystallizations of similar organic compounds, a recovery yield of 70-90% and a purity increase to >99% is often achievable. For instance, a related thiazole derivative showed a yield of 86% after recrystallization.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol provides a general procedure for recrystallization using a single solvent. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when a single solvent does not provide a sufficient solubility differential. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) to induce precipitation.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., dichloromethane, acetone)

  • "Poor" solvent (e.g., hexane, water)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: While stirring, slowly add the "poor" solvent until the solution becomes cloudy (turbid), indicating the saturation point has been reached.

  • Redissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇Cl₂NS[3]
Molecular Weight244.14 g/mol [3]
AppearanceSolid[3]
Solubility in WaterLow[3]
Solubility in Organic SolventsSoluble in dichloromethane, chloroform[3]

Table 2: Hypothetical Quantitative Results for Recrystallization

The following data is hypothetical and serves as a target for a successful recrystallization. Actual results will vary based on experimental conditions.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~90%>99%
Recovery Yield N/A70-90%
Appearance Off-white to yellowish solidWhite crystalline solid

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent used.- Cooling is too rapid.- Solution is not saturated enough.- Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure, leading to a significant melting point depression.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider using a lower-boiling point solvent.- Try a different solvent or a mixed solvent system.
Low Recovery Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- The solution was not cooled sufficiently.- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Increase the cooling time and/or use a colder bath (e.g., ice-salt).
Product is Still Impure - The chosen solvent is not effective at separating the specific impurities.- The rate of crystallization was too fast, trapping impurities within the crystal lattice.- The impurities have very similar solubility to the target compound.- Try a different recrystallization solvent or a mixed solvent system.- Ensure slow cooling to allow for selective crystallization.- Consider an alternative purification method, such as column chromatography.

Visualizations

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

troubleshooting Hantzsch thiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring.[1] This method is widely used for the synthesis of various substituted thiazoles, which are important scaffolds in many biologically active compounds.

Q2: My reaction yield is very low. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and incorrect stoichiometry. To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate the solvent, temperature, and reaction time. The use of microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional heating.[2]

  • Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions and lower the yield of the desired product.

  • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.[1]

Q3: I am observing an unexpected side product in my reaction. What could it be?

A common side product, especially when the reaction is conducted under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole, which is an isomer of the desired 2-aminothiazole.[3][4] The formation of this regioisomer is influenced by the pH of the reaction medium.

Q4: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct?

To minimize the formation of the isomeric byproduct, it is crucial to control the acidity of the reaction. Conducting the reaction in a neutral or slightly basic medium generally favors the formation of the desired 2-aminothiazole.[3] If acidic conditions are necessary for your specific substrates, careful optimization of the acid concentration and temperature is required to suppress the side reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Incomplete reaction.Increase reaction temperature and/or time. Consider switching to a higher-boiling solvent or using microwave irradiation.
Poor quality of starting materials.Purify the α-haloketone and thioamide before use. Verify their identity and purity by analytical techniques (e.g., NMR, melting point).
Incorrect stoichiometry.While a 1:1 molar ratio is theoretical, empirically testing slight excesses of one reactant (typically the thioamide) may improve yields.
Formation of Multiple Products (Poor Selectivity) Reaction conditions favor side reactions.If using acidic conditions, try neutralizing the reaction mixture. Monitor the reaction by TLC to identify the optimal reaction time before significant byproduct formation occurs.
Unstable starting materials or products.Lower the reaction temperature and shorten the reaction time. Ensure the work-up procedure is performed promptly after the reaction is complete.
Difficulty in Product Purification Product is soluble in the work-up solvent.After basification (e.g., with Na2CO3 solution), ensure the aqueous layer is sufficiently saturated with salt to decrease the solubility of the organic product.
Product co-elutes with impurities during chromatography.Try a different solvent system for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis

EntryMethodSolventTemperature (°C)TimeYield (%)Reference
1ConventionalMethanolReflux8 h60-75[2]
2MicrowaveMethanol10010-30 min85-95[2]
3ConventionalEthanol/Water (1:1)652-3.5 h79-88[5]
4UltrasonicEthanol/Water (1:1)Room Temp.1.5-2 h82-90[5]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives

This protocol provides a general procedure for the Hantzsch synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.

Materials:

  • α-Haloketone

  • Thioamide

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.2 eq).

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120°C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using a similar work-up procedure as described in Protocol 1 (precipitation with a weak base, followed by filtration).

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix α-Haloketone and Thioamide Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Heat 3. Heat Reaction (Conventional or Microwave) Solvent->Heat Monitor 4. Monitor by TLC Heat->Monitor Precipitate 5. Precipitate with Weak Base (e.g., Na2CO3) Monitor->Precipitate Filter 6. Filter and Wash Solid Product Precipitate->Filter Dry 7. Dry Product Filter->Dry Purify 8. Purify if Necessary (Chromatography/Recrystallization) Dry->Purify

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Diagram 2: Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Condition Check Reaction Conditions Start->Condition Purity Check Reactant Purity Start->Purity Stoichiometry Check Stoichiometry Start->Stoichiometry Condition_Sol Optimize: - Temperature - Time - Solvent - Consider Microwave Condition->Condition_Sol Suboptimal Purity_Sol Purify Starting Materials: - Recrystallization - Chromatography Purity->Purity_Sol Impurities Detected Stoichiometry_Sol Adjust Molar Ratios: - Try slight excess  of thioamide Stoichiometry->Stoichiometry_Sol Incorrect

Caption: A decision-making diagram for troubleshooting low yields.

Diagram 3: Signaling Pathway of Side Reaction

Side_Reaction_Pathway cluster_main Desired Pathway (Neutral/Basic Conditions) cluster_side Side Reaction Pathway (Acidic Conditions) S_attack Thioamide (Sulfur Attack) Intermediate1 Thioether Intermediate S_attack->Intermediate1 N_attack1 Nitrogen Cyclization Intermediate1->N_attack1 Hydroxythiazoline Hydroxythiazoline Intermediate N_attack1->Hydroxythiazoline Dehydration1 Dehydration Hydroxythiazoline->Dehydration1 Product1 2-Aminothiazole Dehydration1->Product1 N_attack2 Thioamide (Nitrogen Attack) Intermediate2 N-Alkylated Intermediate N_attack2->Intermediate2 S_cyclization Sulfur Cyclization Intermediate2->S_cyclization Iminothiazolidine Iminothiazolidine Intermediate S_cyclization->Iminothiazolidine Dehydration2 Dehydration Iminothiazolidine->Dehydration2 Product2 2-Imino-2,3-dihydrothiazole Dehydration2->Product2 Start α-Haloketone + Thioamide Start->S_attack Neutral/Basic pH Start->N_attack2 Acidic pH

Caption: Competing reaction pathways in Hantzsch synthesis.

References

optimization of reaction conditions for 2,4-disubstituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Disubstituted Thiazoles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the synthesis of 2,4-disubstituted thiazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,4-disubstituted thiazoles, particularly via the common Hantzsch synthesis method.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

    Answer: Low yields in thiazole synthesis can arise from several factors.[1] A systematic approach to troubleshooting is recommended. Consider the following optimizations:

    • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[2] If the reaction was performed at room temperature, consider increasing the heat. Running small-scale trials at various temperatures can help identify the optimal condition for your specific substrates.

    • Reaction Time: It's possible the reaction has not proceeded to completion. Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol or methanol are common, exploring other solvents may be beneficial. For instance, greener methods have utilized glycerol or even solvent-free conditions.[3]

    • Purity of Starting Materials: Ensure the α-haloketone and thioamide starting materials are pure. Impurities can interfere with the reaction.

    • Stoichiometry: An improper ratio of reactants can lead to low yields. While a 1:1 stoichiometry is typical, a slight excess of the thioamide is sometimes used.[4]

Issue 2: Significant Amount of Unreacted Starting Materials

  • Question: I am observing a large amount of unreacted starting materials in my reaction mixture. What steps can I take to drive the reaction to completion?

    Answer: Incomplete conversion is a common challenge.[1] To address this, consider the following adjustments:

    • Increase Temperature: As with low yields, insufficient heat can lead to incomplete conversion. Gradually increasing the reaction temperature can help drive the reaction forward.[1]

    • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

    • Use of Catalysts: The addition of a catalyst can enhance the reaction rate. Brønsted acids have been used to promote one-pot synthesis of thiazoles.[5] Phase-transfer catalysts like cetyl trimethyl ammonium bromide (CTAB) have also been shown to improve yields and reduce reaction times.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[6]

Issue 3: Formation of Side Products and Impurities

  • Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

    Answer: Side reactions can be a source of impurities. Under acidic conditions, for instance, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1][7] To minimize side products:

    • Control of pH: Carefully controlling the pH of the reaction mixture can suppress the formation of acid-mediated side products.

    • Temperature Control: Excessively high temperatures can sometimes lead to the degradation of reactants or products, or promote side reactions. A systematic optimization of the temperature is recommended.

    • Alternative Reagents: In some cases, using alternative starting materials can prevent side reactions. For example, diazoketones have been used as a stable alternative to α-haloketones.[8]

Frequently Asked Questions (FAQs)

  • Question: What is the most common and reliable method for synthesizing 2,4-disubstituted thiazoles?

    Answer: The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used and reliable methods.[2][6] It involves the condensation of an α-haloketone with a thioamide.[6] This method is well-established and has a broad substrate scope.[6]

  • Question: Are there more environmentally friendly ("greener") methods for thiazole synthesis?

    Answer: Yes, several greener synthetic approaches have been developed. These include:

    • Solvent-Free Synthesis: Performing the reaction by grinding the solid reactants together at room temperature can be highly efficient, environmentally friendly, and result in a simple workup.[6][9]

    • Microwave-Assisted Synthesis: This method significantly reduces reaction times and energy consumption, often leading to higher yields.[3][6]

    • Use of Green Solvents: Water or glycerol have been used as environmentally benign solvents for thiazole synthesis.[3]

  • Question: How can I accelerate the reaction time for thiazole synthesis?

    Answer: To reduce reaction times, consider the following:

    • Microwave Irradiation: This is one of the most effective ways to dramatically shorten reaction times, often from hours to minutes.[6]

    • Ultrasonic Irradiation: Sonication has also been used to promote the synthesis of thiazole derivatives.[3]

    • Catalysis: The use of appropriate catalysts can increase the reaction rate.[3]

  • Question: What are some alternative synthetic routes to 2,4-disubstituted thiazoles besides the Hantzsch synthesis?

    Answer: While the Hantzsch synthesis is prevalent, other methods exist:

    • Cook-Heilbron Synthesis: This method is useful for preparing 5-aminothiazoles through the condensation of an α-aminonitrile with carbon disulfide.[2][6]

    • Brønsted Acid-Promoted One-Pot Synthesis: This approach utilizes simple, readily available starting materials like benzylamines, acetophenones, and sulfur powder.[5]

    • From Diazoketones: A modern approach uses diazoketones as a substitute for α-haloketones in a one-pot procedure with thiourea or thiosemicarbazide.[8][10][11]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the general performance of various synthetic routes for 2,4-disubstituted thiazoles.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Conventional Hantzsch Synthesis Good to Excellent (70-95%)[6]2 - 24 hours[6]Well-established, broad substrate scope, reliable.[6]Often requires elevated temperatures and long reaction times.[6]
Microwave-Assisted Hantzsch Excellent (85-98%)[6]5 - 30 minutes[6]Dramatically reduced reaction times, often higher yields.[6]Requires specialized microwave equipment.[6]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)[6]10 - 20 minutes[6]Environmentally friendly, simple workup, rapid.[6]May not be suitable for all substrates, scalability can be a concern.[6]
Cook-Heilbron Synthesis Moderate to Good (50-80%)[6]1 - 5 hours[6]Access to 5-aminothiazoles, mild reaction conditions.[6]Primarily for 5-amino substituted thiazoles, limited substrate scope.[6]
Brønsted Acid-Promoted One-Pot Moderate to Good (60-85%)[6]8 - 12 hours[6]Use of simple, readily available starting materials.[6]Requires high temperatures, yields can be moderate.[6]

Experimental Protocols

1. Conventional Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole [12]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Water

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar to the vial.

    • Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes.

    • After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

    • A precipitate should form. Filter the mixture through a Buchner funnel.

    • Wash the collected solid with water.

    • Allow the solid to air dry on a watch glass.

2. Microwave-Assisted Hantzsch Thiazole Synthesis

  • Materials:

    • α-haloketone (1 mmol)

    • Thioamide (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the α-haloketone, thioamide, and ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 5-15 minutes). The optimal time and temperature may need to be determined empirically for specific substrates.

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine α-Haloketone, Thioamide, and Solvent setup Set up Reaction Vessel (e.g., Round-bottom flask) reagents->setup heat Heat the Mixture (Conventional or Microwave) setup->heat monitor Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate/Extract Product cool->precipitate purify Purify Product (Filtration, Recrystallization, or Chromatography) precipitate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for 2,4-disubstituted thiazole synthesis.

Troubleshooting_Thiazole_Synthesis start Low Yield or Incomplete Reaction temp Increase Reaction Temperature? start->temp Check Heat time Extend Reaction Time? temp->time No/Slight Improvement success Improved Yield temp->success Yes catalyst Add a Catalyst? time->catalyst No/Slight Improvement time->success Yes microwave Use Microwave Irradiation? catalyst->microwave No/Slight Improvement catalyst->success Yes microwave->success Yes failure Still Low Yield microwave->failure No Improvement reassess Re-evaluate Starting Materials and Stoichiometry failure->reassess

Caption: Troubleshooting decision tree for low-yield thiazole synthesis.

References

Technical Support Center: Column Chromatography Methods for Purifying Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiazole derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of thiazole derivatives.

Question: Why am I getting poor separation of my thiazole derivative from impurities?

Answer:

Poor separation is a common issue that can arise from several factors related to the choice of the stationary and mobile phases.

  • Possible Cause 1: Inappropriate Solvent System Polarity. The polarity of the eluent may not be optimal for separating the target thiazole derivative from impurities.

    • Solution: Systematically vary the polarity of the eluent. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[1] Use thin-layer chromatography (TLC) to test various solvent systems and find one that gives the desired compound an Rf value between 0.2 and 0.4 for good separation.[1] If the separation is challenging, consider switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane.

  • Possible Cause 2: Co-elution of Impurities. Impurities may have similar polarity to the target compound, leading to their co-elution.

    • Solution: Try a different stationary phase. If using silica gel, consider using alumina or a reversed-phase silica gel (C18). Also, employing a gradient elution, where the polarity of the solvent is gradually increased, can help resolve compounds with close Rf values.

  • Possible Cause 3: Overloading the Column. Applying too much crude sample to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.[1] If separation is still poor, increase the ratio of silica gel to the sample.

Question: Why is my thiazole derivative streaking on the TLC plate and the column?

Answer:

Streaking is often an indication of interactions between the compound and the stationary phase, or solubility issues.

  • Possible Cause 1: Basic Nature of the Thiazole Derivative. Many nitrogen-containing heterocyclic compounds, including some thiazole derivatives, are basic and can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[1][2]

  • Possible Cause 2: Poor Solubility of the Compound. The compound may not be fully dissolved in the mobile phase, causing it to streak.

    • Solution: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue in the eluent, you can try dissolving the sample in a minimal amount of a stronger, more polar solvent like dichloromethane before loading. However, use this stronger solvent sparingly to avoid compromising the separation.

Question: I have a low recovery of my thiazole derivative after column chromatography. What could be the reason?

Answer:

Low recovery can be due to the compound remaining on the column or being lost during the work-up process.

  • Possible Cause 1: Irreversible Adsorption to the Stationary Phase. The compound may be too polar and bind too strongly to the silica gel.

    • Solution: If the compound is not eluting even with a highly polar solvent, consider using a more polar mobile phase, such as methanol in dichloromethane. If the compound is suspected to be basic, adding a modifier like triethylamine to the eluent can help with recovery. In some cases, switching to a less acidic stationary phase like alumina might be necessary.

  • Possible Cause 2: Compound Decomposition. The thiazole derivative may be unstable on the silica gel.

    • Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3] If it is unstable, you can deactivate the silica gel by adding a small amount of water or a base like triethylamine.[3] Alternatively, using a different stationary phase like Florisil or alumina can be a solution.[3]

  • Possible Cause 3: Compound is Highly Volatile. Some low molecular weight thiazole derivatives might be volatile and could be lost during solvent evaporation.

    • Solution: Use a rotary evaporator at a lower temperature and pressure. Be careful not to leave the flask on the evaporator for an extended period after the solvent has been removed.

Question: My thiazole derivative seems to have decomposed on the column. How can I prevent this?

Answer:

Decomposition on the column is a significant issue, often linked to the stability of the compound on the stationary phase.

  • Possible Cause 1: Acidity of Silica Gel. Silica gel is acidic and can cause the degradation of acid-sensitive compounds. While the thiazole ring itself is generally stable, substituents on the ring can be sensitive to acidic conditions.[1]

    • Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the eluent.[1][2] Alternatively, use a neutral stationary phase like alumina.

  • Possible Cause 2: Photo-degradation. Some thiazole derivatives with specific substituents, such as aryl rings, can be susceptible to photo-degradation.[4]

    • Solution: Protect the column from light by wrapping it in aluminum foil during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying thiazole derivatives on a silica gel column?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio of these solvents should be determined by running TLC plates with different compositions to achieve an Rf value for the desired compound between 0.2 and 0.4.[1]

Q2: How much silica gel should I use for my column?

A2: A general guideline is to use a silica gel to crude product ratio of 25:1 to 50:1 by weight.[1] For difficult separations, a higher ratio (e.g., 100:1 or more) may be necessary.

Q3: How can I check if my thiazole derivative is stable on silica gel?

A3: You can perform a simple stability test using TLC. Dissolve a small amount of your crude sample and spot it on a TLC plate. After spotting, let the plate sit exposed to air for an hour or two. Then, run the TLC as you normally would. If you observe new spots or significant streaking that was not present in an immediate run, your compound may be decomposing on the silica gel.[3]

Q4: Can I use reversed-phase chromatography for purifying thiazole derivatives?

A4: Yes, reversed-phase column chromatography can be a suitable method, especially for polar thiazole derivatives. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase, such as a mixture of methanol and water or acetonitrile and water.[5]

Data Presentation

Compound TypeStationary PhaseMobile Phase / EluentRf ValueReference
Chromene-Thiazole DerivativeSilica Gel20% EtOAc-hexanes (isocratic)0.18 in 30% EtOAc-hexanes[5]
Chromene-Thiazole DerivativeSilica Gel15% EtOAc-hexanes (isocratic)0.49 in 30% EtOAc-hexanes[5]
Heterocyclic Chromene-Thiazole DerivativesReversed-Phase Silica75% MeOH/waterNot specified[5]
4-(Methoxymethyl)thiazoleSilica GelHexane/Ethyl Acetate0.2 - 0.4 (recommended)[1]
2-Acetanilide Benzothiazole DerivativesSilica Gel (200-400 mesh)Hexane/Ethyl Acetate (gradient)Not specified[6]

Experimental Protocols

General Protocol for Column Chromatography Purification of a Thiazole Derivative

  • Selection of Solvent System:

    • Dissolve a small amount of the crude thiazole derivative in a suitable solvent.

    • Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane:ethyl acetate).

    • Identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Choose a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free packing.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.[7]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[7]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified thiazole derivative.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiazole derivative.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes streaking Compound Streaking problem->streaking Yes low_yield Low Yield problem->low_yield Yes decomposition Decomposition problem->decomposition Yes end Successful Purification problem->end No cause_polarity Check Eluent Polarity poor_sep->cause_polarity cause_streaking Check for Acidity/ Compound Basicity streaking->cause_streaking cause_yield Check for Irreversible Adsorption/Decomposition low_yield->cause_yield cause_decomp Check Silica Stability decomposition->cause_decomp solution_polarity Optimize Solvent System (TLC)/ Change Stationary Phase cause_polarity->solution_polarity solution_streaking Add Basic Modifier (e.g., Et3N) cause_streaking->solution_streaking solution_yield Use More Polar Eluent/ Switch Stationary Phase cause_yield->solution_yield solution_decomp Deactivate Silica/ Use Neutral Stationary Phase cause_decomp->solution_decomp solution_polarity->problem solution_streaking->problem solution_yield->problem solution_decomp->problem

Caption: Troubleshooting workflow for thiazole derivative purification.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Solvent System Selection column_prep 2. Column Packing (Silica Slurry) tlc->column_prep sample_prep 3. Sample Preparation (Min. Solvent) column_prep->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution & Fraction Collection loading->elution fraction_analysis 6. Fraction Analysis (TLC) elution->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Thiazole Derivative evaporation->product

Caption: General experimental workflow for column chromatography.

References

Technical Support Center: Production of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized experimental procedures to address common challenges in its production.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For this specific target molecule, the reactants are typically 4-chlorothiobenzamide and 1,3-dichloroacetone.

Q2: What is the reaction mechanism for the Hantzsch synthesis of this compound? A2: The mechanism begins with a nucleophilic attack by the sulfur atom of 4-chlorothiobenzamide on one of the α-carbons of 1,3-dichloroacetone, forming an acyclic intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.[2]

Q3: What are the critical safety precautions for this synthesis? A3: The α-haloketone used, 1,3-dichloroacetone, is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thioamides can also be toxic.[3]

Q4: Which solvents are most effective for this reaction? A4: Alcohols such as ethanol or methanol are commonly used solvents for the Hantzsch synthesis as they effectively dissolve the reactants and facilitate the reaction upon heating.[2][4] The choice of solvent can impact reaction rate and yield, so consistency is key for reproducibility.[1]

Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Poor Reactant Quality: 4-chlorothiobenzamide may be impure; 1,3-dichloroacetone can degrade over time.[1] 2. Incorrect Stoichiometry: An improper molar ratio of reactants limits the conversion. 3. Suboptimal Temperature: Reaction may be too slow at low temperatures or reactants/product may decompose at excessively high temperatures.[5]1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents. 2. Use a slight excess (e.g., 1.1 equivalents) of the thioamide to ensure the complete conversion of the more expensive α-haloketone. 3. Monitor the reaction by TLC while gradually increasing the temperature (e.g., from room temperature to reflux). Avoid unnecessarily high heat.
Formation of Multiple Side Products 1. Isomer Formation: Under certain conditions, particularly acidic ones, side reactions can lead to isomeric byproducts.[6] 2. Self-condensation of Reactants: The α-haloketone can undergo self-condensation. 3. Over-alkylation: The nitrogen on the thiazole ring can be alkylated by the chloromethyl group of another product molecule, leading to dimerization or polymerization, especially during scale-up.1. Maintain neutral or slightly basic reaction conditions to minimize acid-catalyzed side reactions. 2. Add the α-haloketone slowly to the solution of the thioamide to maintain its low concentration and reduce self-reaction. 3. Control the reaction temperature and time strictly. Upon completion, cool the reaction mixture promptly to quench the reaction and prevent further side reactions.
Difficult Product Purification 1. Oily Product: The product may initially separate as an oil instead of a crystalline solid, making filtration difficult. 2. Persistent Impurities: Unreacted starting materials or closely related byproducts co-crystallize with the product.1. Try adding seed crystals to induce crystallization. If it remains an oil, extract the product into an organic solvent, wash, dry, and recrystallize from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate). 2. Perform multiple recrystallizations. If impurities persist, column chromatography on silica gel is a reliable method for obtaining a highly pure product.
Scale-Up Challenges 1. Exothermic Reaction: The reaction can be exothermic, leading to poor temperature control in large batches. 2. Mixing Inefficiency: Inadequate stirring in large reactors can lead to localized "hot spots" and increased side product formation. 3. Crystallization Issues: Achieving uniform crystallization and particle size can be difficult at a larger scale.1. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where the α-haloketone is added portion-wise to control the exotherm. 2. Use an appropriate overhead mechanical stirrer to ensure efficient and homogenous mixing of the reaction mass. 3. Develop a controlled cooling profile for crystallization. Seeding the batch at the appropriate temperature can help control crystal growth and size.

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 4-Chlorothiobenzamide (1.0 eq.)

  • 1,3-Dichloroacetone (1.1 eq.)

  • Absolute Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Reagent Addition: While stirring, add 1,3-dichloroacetone (1.1 eq.) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase) until the starting thioamide spot has been consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold deionized water, which should cause the product to precipitate.

  • Neutralization: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence stops. This step removes any excess acid (HCl) generated during the reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Process Visualizations

Chemical Synthesis Pathway

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_product Product R1 4-Chlorothiobenzamide Int Thiazoline Intermediate R1->Int Cyclocondensation (Ethanol, Reflux) R2 1,3-Dichloroacetone R2->Int Cyclocondensation (Ethanol, Reflux) P This compound H2O - H2O, - HCl Int->P Dehydration & Aromatization

Caption: Hantzsch synthesis reaction pathway.

Experimental Workflow

G Laboratory Synthesis Workflow A Combine 4-Chlorothiobenzamide and 1,3-Dichloroacetone in Ethanol B Heat to Reflux (78°C) A->B C Monitor by TLC (2-4 hours) B->C D Cool to Room Temperature C->D E Precipitate in Cold Water D->E F Neutralize with NaHCO3 E->F G Filter Product via Vacuum Filtration F->G H Recrystallize from Ethanol G->H I Dry Under Vacuum H->I J Characterize Final Product (NMR, MS, MP) I->J

Caption: Step-by-step experimental workflow.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart: Low Product Yield Start Problem: Low Product Yield CheckTLC Is Reaction Complete (TLC shows no starting material)? Start->CheckTLC CheckPurity Are Starting Materials Pure? CheckTLC->CheckPurity No CheckWorkup Was significant product lost during workup/purification? CheckTLC->CheckWorkup Yes Sol_TimeTemp Solution: Increase reaction time or temperature. Re-run reaction. CheckPurity->Sol_TimeTemp Yes Sol_Purify Solution: Purify reactants before synthesis. (Recrystallize/Distill) CheckPurity->Sol_Purify No Sol_OptimizeWorkup Solution: Optimize recrystallization solvent. Consider column chromatography. CheckWorkup->Sol_OptimizeWorkup Yes SideRxns Does TLC show multiple side products? CheckWorkup->SideRxns No Sol_OptimizeCond Solution: Lower temperature. Control reagent addition rate. SideRxns->Sol_OptimizeCond Yes

Caption: Decision tree for low yield troubleshooting.

References

Technical Support Center: Stability of 2-Aminothiazole Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-aminothiazole stock solutions prepared in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is DMSO a commonly used solvent for 2-aminothiazole, and what are the potential issues?

A1: DMSO is a versatile solvent favored for its ability to dissolve a wide range of organic compounds, including 2-aminothiazole and its derivatives, making it suitable for high-throughput screening and biological assays.[1][2] However, DMSO is not inert and can contribute to the degradation of 2-aminothiazole over time.[1][3] This can lead to a loss of the parent compound and the formation of new, potentially bioactive, degradation products, which can compromise experimental results and lead to issues with reproducibility.[1][3]

Q2: What are the signs of 2-aminothiazole degradation in a DMSO stock solution?

A2: A visible sign of degradation is a change in the color of the stock solution, often from clear or light brown to a darker color.[1] However, degradation can occur without a noticeable color change. The most definitive sign of degradation is a decrease in the expected biological activity of a freshly prepared solution compared to an older stock, or the appearance of unexpected peaks when analyzed by techniques like HPLC or LC-MS.[1]

Q3: What are the primary degradation pathways for 2-aminothiazole in DMSO?

A3: Several degradation pathways can occur when 2-aminothiazole is stored in DMSO. These include:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized.[2]

  • Dimerization and Oxygenation: Studies have shown that 2-aminothiazole can undergo dimerization and oxygenation in DMSO at room temperature.[1][3]

  • Hydrolysis: The presence of residual water in DMSO can lead to the hydrolysis of 2-aminothiazole or its derivatives.[1][2]

  • Solvent Adduct Formation: DMSO may react with highly reactive 2-aminothiazole derivatives to form adducts.[2]

The slightly acidic and dipolar nature of DMSO may also facilitate tautomerization, leading to more reactive species.[1]

Q4: How can I prevent the degradation of my 2-aminothiazole stock solution?

A4: To minimize degradation, it is crucial to adhere to proper storage and handling procedures:

  • Storage Temperature: Store stock solutions at -20°C or lower.[1][2] Studies have shown that decomposition is significantly reduced at -20°C for up to two months.[1]

  • Fresh Solutions: Whenever possible, prepare fresh stock solutions immediately before use for biological assays.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution should be avoided as it can accelerate degradation.[1] Consider preparing smaller aliquots for single use.

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]

  • High-Purity DMSO: Use anhydrous, high-purity DMSO to reduce the chances of water-mediated hydrolysis.[2]

Troubleshooting Guide

If you suspect your 2-aminothiazole stock solution has degraded, follow these troubleshooting steps:

Step 1: Visual Inspection

  • Question: Has the color of your stock solution changed over time?

  • Action: If the solution has darkened, it is a strong indicator of degradation.[1] Discard the solution and prepare a fresh stock.

Step 2: Compare with a Freshly Prepared Solution

  • Question: Are you observing inconsistent or non-reproducible results in your biological assays?

  • Action: Prepare a new stock solution of 2-aminothiazole in fresh, high-purity DMSO. Run your experiment using both the old and the new stock solutions. If the new solution gives the expected results while the old one does not, it is likely the old stock has degraded.[1][3]

Step 3: Analytical Chemistry Verification

  • Question: How can I definitively confirm the integrity of my stock solution?

  • Action: Use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stock solution. Compare the chromatogram to that of a freshly prepared standard. The presence of new peaks or a decrease in the area of the parent compound's peak indicates degradation.

Data on 2-Aminothiazole Stability in DMSO

The following table summarizes the stability of 2-aminothiazole in DMSO under various storage conditions, based on published observations.

Storage TemperatureTimeObserved DegradationRecommendation
Room TemperatureDays to WeeksSignificant degradation, formation of oxygenated and dimerized products.[1][3]Avoid
+4°CWeeksModerate degradation.Not recommended for long-term storage.
-20°CUp to 2 MonthsMinimal to no degradation observed.[1]Recommended for short to medium-term storage.

Experimental Protocols

Protocol for Stability Assessment of 2-Aminothiazole in DMSO by HPLC-MS

This protocol outlines a method to assess the stability of a 2-aminothiazole stock solution under different temperature conditions.

1. Materials:

  • 2-aminothiazole

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Microcentrifuge tubes or HPLC vials

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of 2-aminothiazole in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles of the main stock.

3. Storage Conditions and Time Points:

  • Store aliquots at different temperatures: Room Temperature, +4°C, and -20°C.

  • Define the time points for analysis (e.g., Day 0, Day 1, Day 4, Week 1, Week 2, Week 4, Week 8).

4. Sample Preparation for Analysis:

  • At each time point, take an aliquot from each storage temperature.

  • Dilute the sample to a final concentration of approximately 10-100 µM in a 50:50 mixture of acetonitrile and water.

5. HPLC-MS Analysis:

  • Inject the prepared samples onto an appropriate C18 HPLC column.

  • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • At Time 0, identify the retention time and mass-to-charge ratio (m/z) of the parent 2-aminothiazole peak.

6. Data Analysis:

  • At each subsequent time point, quantify the peak area of the parent 2-aminothiazole.

  • Calculate the percentage of the remaining parent compound relative to the Time 0 sample.

  • Monitor for the appearance of new peaks, which indicate degradation products. Characterize these new peaks by their m/z values.

Visual Guides

G Troubleshooting Workflow for 2-Aminothiazole Degradation start Suspected Degradation of 2-Aminothiazole in DMSO visual_check Visual Inspection: Has the solution changed color? start->visual_check color_change Yes, color has darkened. visual_check->color_change Check no_color_change No color change. color_change->no_color_change No prepare_fresh Discard old stock. Prepare a fresh solution. color_change->prepare_fresh Yes compare_activity Compare biological activity of old vs. freshly prepared stock solution. no_color_change->compare_activity activity_diff Activity is different or non-reproducible. compare_activity->activity_diff Evaluate activity_diff->prepare_fresh Yes no_activity_diff Activity is consistent. activity_diff->no_activity_diff No analytical_validation Perform analytical validation (e.g., HPLC, LC-MS). no_activity_diff->analytical_validation degradation_confirmed Degradation confirmed by analytical data. analytical_validation->degradation_confirmed Analyze degradation_confirmed->prepare_fresh Yes no_degradation No degradation detected. degradation_confirmed->no_degradation No review_protocol Review experimental protocol for other sources of error. no_degradation->review_protocol

Caption: Troubleshooting workflow for identifying degraded 2-aminothiazole solutions.

G Experimental Workflow for Stability Assessment prep_stock 1. Prepare 10 mM 2-Aminothiazole Stock in Anhydrous DMSO aliquot 2. Aliquot into multiple vials prep_stock->aliquot storage 3. Store aliquots at different temperatures (RT, +4°C, -20°C) aliquot->storage sampling 4. Sample at defined time points (Day 0, 1, 4, etc.) storage->sampling prep_analysis 5. Dilute samples for analysis (e.g., to 10-100 µM) sampling->prep_analysis hplc_ms 6. Analyze by HPLC-MS prep_analysis->hplc_ms data_analysis 7. Quantify parent compound and identify degradation products hplc_ms->data_analysis

Caption: Workflow for assessing the stability of 2-aminothiazole in DMSO.

References

solvent selection for optimal thiazole synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection for optimizing thiazole synthesis yields. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of solvent effects on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for thiazole synthesis?

A1: The choice of solvent significantly impacts the reaction rate, yield, and even the regioselectivity of thiazole synthesis.[1] Solvents can influence the solubility of reactants, stabilize transition states and intermediates, and mediate heat transfer, particularly in microwave-assisted syntheses.[2] An inappropriate solvent can lead to low yields, slow reactions, or the formation of unwanted side products.[1]

Q2: What are the most commonly used solvents for the Hantzsch thiazole synthesis?

A2: Polar protic solvents like ethanol and methanol are most commonly employed for the Hantzsch synthesis.[1][3] These solvents are effective at dissolving the typical starting materials (α-haloketones and thioamides). In some cases, a mixture of ethanol and water has been shown to improve yields.[4][5]

Q3: How does solvent polarity affect the reaction yield?

A3: Solvent polarity plays a crucial role in thiazole synthesis. The reaction generally proceeds more efficiently in polar solvents which can stabilize the charged intermediates formed during the reaction. For instance, in the Bohlmann-Rahtz pyridine synthesis, a related reaction, polar protic solvents like ethanol were found to be more suitable than polar aprotic solvents like DMSO.[6] However, the optimal polarity can depend on the specific substrates and reaction conditions.

Q4: Are there "green" or environmentally benign solvent options for thiazole synthesis?

A4: Yes, significant research has focused on developing greener synthetic routes.[7] Water, polyethylene glycol (PEG), glycerol, and ionic liquids (ILs) have been successfully used as alternative solvents.[7][8][9] These options reduce the reliance on volatile and often toxic organic solvents.[8] Water is a particularly attractive green solvent for certain thiazole syntheses.[7]

Q5: When is a solvent-free approach recommended?

A5: Solvent-free, or solid-state, synthesis is an excellent green chemistry approach that can lead to shorter reaction times, enhanced yields, and higher selectivity.[10] This method, often performed by grinding reactants together at room temperature or with microwave assistance, eliminates solvent waste entirely.[3][10] It is particularly useful for multicomponent reactions.[10]

Q6: How does solvent choice relate to microwave-assisted thiazole synthesis?

A6: In microwave-assisted organic synthesis (MAOS), the solvent's ability to absorb microwave energy (its dielectric properties) is key. Polar solvents are generally required for efficient and rapid heating.[2] Microwave-assisted methods can dramatically reduce reaction times, often from hours to minutes, and improve yields.[3] Solvent-free microwave-assisted synthesis is also a highly efficient and environmentally friendly option.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Inappropriate Solvent: The chosen solvent may not be optimal for dissolving reactants or stabilizing intermediates.[1] 2. Suboptimal Temperature: The reaction may be too slow at the current temperature.[1] 3. Poor Reactant Quality: Impurities in starting materials can inhibit the reaction.1. Switch to a more suitable solvent. For Hantzsch synthesis, polar protic solvents like ethanol or methanol are a good starting point.[1][3] Consider a solvent screen to determine the optimal choice. 2. Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] 3. Ensure the purity of your α-haloketone and thioamide starting materials.[1]
Reaction is Sluggish or Incomplete 1. Insufficient Heating: Conventional heating may not be efficient enough. 2. Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.1. Consider switching to microwave irradiation, which can significantly accelerate the reaction.[2][3] 2. Try a different solvent or a solvent mixture to improve solubility. For example, an ethanol/water mixture has proven effective in some cases.[4][5]
Product Does Not Precipitate 1. Product is Soluble in the Solvent: The thiazole product, especially if it's a salt, might be soluble in the reaction mixture.[1] 2. Product is an Oil: The product may not be a crystalline solid at room temperature.1. After cooling the reaction, pour the mixture into a weak base solution, such as 5% aqueous sodium carbonate, to neutralize the salt and precipitate the neutral product.[1] 2. If the product separates as an oil, perform an extraction with a suitable organic solvent, followed by purification via column chromatography.[1]
Formation of Side Products or Isomers 1. Reaction Conditions: Under certain conditions (e.g., highly acidic), the Hantzsch synthesis can yield isomeric products.[11] 2. Base-Mediated Side Reactions: In the presence of a base, α-oxothioamides can react with α-halocarbonyl compounds to form thioethers instead of thiazoles.[12]1. Carefully control the reaction pH. Condensation in a neutral solvent typically leads to the desired 2-amino-thiazole.[11] 2. For reactions involving α-oxothioamides, conduct the synthesis in the absence of a base to favor thiazole formation.[12]

Data Presentation: Solvent Effects on Thiazole Synthesis Yield

The following table summarizes the effect of different solvents on the yield of Hantzsch-type thiazole synthesis under various conditions.

Solvent(s)Reaction ConditionsYield (%)Reference
1-ButanolRefluxModerate[4][5]
2-PropanolRefluxModerate[4][5]
WaterRefluxModerate[4][5]
EthanolRefluxModerate[4][5]
MethanolRefluxModerate[4][5]
Ethanol/Water (1:1)65 °C, Conventional Heating87%[4][5]
Ethanol/Water (1:1)Room Temp, Ultrasonic Irradiation87%[4][5]
Hexafluoroisopropanol (HFIP)Reflux90%[13]
2,2,2-Trifluoroethanol (TFE)Reflux74%[13]
DichloromethaneReflux~50%[13]
ChloroformReflux~50%[13]
MethanolRefluxModest[13]
EthanolRefluxModest[13]
AcetonitrileReflux<50%[13]
Tetrahydrofuran (THF)Reflux<50%[13]
None (Solvent-Free)Microwave Irradiation (5 min)High[3]
Ionic Liquid ([bmim]OH)Microwave IrradiationHigh[9]
Ionic Liquid ([omim]OH)Not specifiedHigh[8]

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate Solution

  • Water (for washing)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. Monitor the reaction progress by TLC.[1]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid (filter cake) with water to remove any remaining salts.[1]

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.[1]

Alternative Synthetic Routes
  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[14][15]

  • Solvent-Free Synthesis: Reactants, such as an α-haloketone, thiourea, and an aldehyde, can be ground together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, to yield the product.[10]

Visualizations

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for thiazole synthesis.

SolventSelectionWorkflow start Start: Define Thiazole Synthesis Reaction (e.g., Hantzsch, Cook-Heilbron) check_lit Consult Literature for Similar Reactions start->check_lit initial_choice Initial Solvent Choice check_lit->initial_choice polar_protic Polar Protic (Ethanol, Methanol) initial_choice->polar_protic Conventional (e.g., Hantzsch) green_solvent Green Solvents (Water, PEG, Ionic Liquids) initial_choice->green_solvent Green Chemistry Goals solvent_free Solvent-Free (Neat, Grinding) initial_choice->solvent_free MCR or Microwave run_exp Run Small-Scale Test Reaction polar_protic->run_exp green_solvent->run_exp solvent_free->run_exp eval_yield Evaluate Yield & Purity (TLC, LC-MS) run_exp->eval_yield success Optimal Conditions Found Proceed to Scale-Up eval_yield->success Acceptable troubleshoot Troubleshoot (Low Yield, Side Products) eval_yield->troubleshoot Unacceptable optimize Optimize Conditions (Temp, Concentration, Catalyst) troubleshoot->optimize optimize->run_exp

Caption: Workflow for selecting and optimizing a solvent for thiazole synthesis.

Troubleshooting Logic

This diagram outlines the decision-making process when troubleshooting low product yield in thiazole synthesis.

TroubleshootingLogic start Problem: Low Product Yield check_reaction Is the reaction incomplete? start->check_reaction check_precipitation Did the product fail to precipitate? check_reaction->check_precipitation No increase_time_temp Increase Reaction Time / Temperature Consider Microwave check_reaction->increase_time_temp Yes check_side_products Are there significant side products? check_precipitation->check_side_products No neutralize Neutralize with Weak Base (e.g., Na2CO3) check_precipitation->neutralize Yes, product is a salt extract Extract with Organic Solvent check_precipitation->extract Yes, product is an oil change_solvent Change Solvent for Better Solubility check_side_products->change_solvent No, suspect solubility optimize_conditions Optimize Conditions (pH, Temp) Consider Recrystallization check_side_products->optimize_conditions Yes end Yield Improved increase_time_temp->end change_solvent->end neutralize->end extract->end optimize_conditions->end

Caption: Troubleshooting logic for addressing low product yield in thiazole synthesis.

References

Technical Support Center: Regioselectivity in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing regioselectivity during the synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in thiazole synthesis?

The most common cause of poor regioselectivity is the reaction of an unsymmetrical α-haloketone with a thioamide in the classic Hantzsch thiazole synthesis.[1] This can lead to the formation of two different regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted thiazoles), complicating purification and reducing the yield of the desired product.

Q2: Which synthetic route is most reliable for producing 2,4-disubstituted thiazoles?

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains the most well-established and broadly applicable method for reliably producing 2,4-disubstituted thiazoles.[2][3] While regioselectivity can be a concern with unsymmetrical starting materials, reaction conditions can often be optimized to favor the desired isomer.

Q3: Are there alternative methods to the Hantzsch synthesis that offer better regiocontrol?

Yes, several alternative methods have been developed. For instance, a Brønsted acid-promoted protocol using α-diazoketones with thioamides offers a metal-free approach to synthesizing 2,4-disubstituted thiazoles with good to excellent yields.[4][5] Other strategies include the Cook-Heilbron synthesis for accessing 5-aminothiazoles and various multi-component reactions that can offer high regioselectivity under specific catalytic conditions.[2][3][6]

Q4: How do reaction conditions like pH and solvent affect regioselectivity?

Reaction conditions can significantly influence the isomeric ratio of the products. For example, condensing N-monosubstituted thioureas with α-halogeno ketones in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions can produce a mixture of isomers.[7] The choice of solvent (e.g., polar protic solvents like ethanol are common) can also impact reaction rates and selectivity.[1]

Troubleshooting Guide: Managing Regioisomer Formation

This guide addresses the common problem of obtaining a mixture of regioisomers and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of an undesired regioisomer (e.g., 2,5- instead of 2,4-disubstituted). 1. Ambiguous reaction pathway: With unsymmetrical α-haloketones, the thioamide can attack either the carbonyl carbon or the halogenated carbon, leading to different cyclization pathways.1a. Modify reaction conditions: Systematically vary the solvent, temperature, and reaction time. Microwave-assisted synthesis can sometimes improve selectivity and dramatically reduce reaction times.[3][8] 1b. Alter pH: Shifting from neutral to acidic conditions (or vice versa) can change the dominant reaction mechanism and favor one isomer over the other.[1][7]
2. Steric hindrance: The steric bulk of substituents on the α-haloketone or thioamide can influence the approach of the nucleophile, favoring the formation of the less sterically hindered product.2a. Redesign starting materials: If possible, select starting materials where the electronic and steric factors strongly favor the formation of the desired isomer. 2b. Use a directing group: Introduce a temporary directing group that can be removed after the reaction to force the desired regioselectivity.
Difficulty separating regioisomers. 1. Similar physicochemical properties: Regioisomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.1a. Derivatization: Convert the isomeric mixture into derivatives that have more distinct physical properties, facilitating separation. The original functionality can be restored in a subsequent step. 1b. High-performance liquid chromatography (HPLC): Utilize preparative HPLC with a suitable column and solvent system for efficient separation.
Low yield of the desired isomer. 1. Competing side reactions: The reaction conditions may favor the formation of byproducts or the undesired isomer.[1]1a. Catalyst screening: For multi-component reactions, screen different catalysts (e.g., silica-supported tungstosilisic acid) which can enhance both yield and regioselectivity.[6] 1b. One-pot procedures: Employ a one-pot synthesis strategy, which can minimize the handling of intermediates and sometimes improve overall yield and selectivity.[9]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis for 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for a regiochemically unambiguous Hantzsch synthesis.[10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the solid product to obtain 2-amino-4-phenylthiazole.

Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Thiazoles

This protocol describes a modern, metal-free alternative using α-diazoketones.[5]

Materials:

  • α-Diazoketone (1.0 equiv)

  • Thioamide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol %)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a solution of the α-diazoketone and thioamide in 1,2-dichloroethane, add trifluoromethanesulfonic acid (10 mol %).

  • Stir the reaction mixture at the optimized temperature (determined by substrate scope, often room temperature to 50°C) until the starting material is consumed (as monitored by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted thiazole.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2,4-Disubstituted Thiazoles
Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis 70-95%2 - 24 hoursWell-established, broad substrate scope, reliable.Requires elevated temperatures; potential for regioisomers.[3]
Microwave-Assisted Hantzsch 85-98%5 - 30 minutesDramatically reduced reaction times, often higher yields.[3][8]Requires specialized microwave equipment.[3]
Solvent-Free Hantzsch (Grinding) 80-95%10 - 20 minutesEnvironmentally friendly, simple workup, rapid.[3]May not be suitable for all substrates.
Brønsted Acid-Promoted One-Pot 60-85%8 - 12 hoursUses simple, readily available starting materials.[3]Can require high temperatures; yields may be moderate.
Cook-Heilbron Synthesis 50-80%1 - 5 hoursProvides access to 5-aminothiazoles under mild conditions.[3]Limited substrate scope, primarily for 5-amino derivatives.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide invis1 Thioamide->invis1 Haloketone α-Haloketone Haloketone->invis1 Intermediate1 S-Alkylation Intermediate Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazoline Thiazoline Intermediate Intermediate2->Thiazoline Dehydration (-H₂O) Thiazole Substituted Thiazole Thiazoline->Thiazole Dehydration (-HX) invis1->Intermediate1 Nucleophilic Attack (SN2) invis2

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow Start Start: Regioisomeric Mixture Observed CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify α-haloketone and thioamide CheckPurity->Purify No ModifyCond Modify Reaction Conditions CheckPurity->ModifyCond Yes Purify->ModifyCond VarySolvent Vary Solvent (e.g., EtOH, THF, DMF) ModifyCond->VarySolvent VaryTemp Vary Temperature (Low T vs. High T) ModifyCond->VaryTemp VarypH Adjust pH (Acidic vs. Neutral) ModifyCond->VarypH Analyze Analyze Isomer Ratio (NMR, LC-MS) VarySolvent->Analyze VaryTemp->Analyze VarypH->Analyze Analyze->ModifyCond No Improvement Success Success: Desired Regioisomer is Major Product Analyze->Success Ratio Improved AltRoute Consider Alternative Synthetic Route (e.g., Diazoketone method) Analyze->AltRoute Ratio Still Unacceptable

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Isolating 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup and isolation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

The most common synthetic route is the Hantzsch thiazole synthesis. This reaction involves the condensation of 4-chlorothiobenzamide with 1,3-dichloroacetone.

Q2: What are the critical steps in the workup procedure for this compound?

The critical steps include neutralizing the reaction mixture, extracting the product into a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product.

Q3: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (4-chlorothiobenzamide and 1,3-dichloroacetone), side products from the Hantzsch synthesis, and residual solvent.

Q4: What is the expected appearance and purity of the final product?

After successful purification, this compound is typically an off-white to pale yellow solid.[1] A purity of >95% is generally expected.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product - Incomplete reaction. - Product loss during extraction (e.g., emulsion formation). - Product degradation. - Inefficient purification.- Monitor the reaction by TLC to ensure completion. - To break emulsions, add brine or gently warm the mixture. - Avoid excessive heat during solvent removal. - Optimize the purification method (see detailed protocols below).
Product is an Oil Instead of a Solid - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography. - Ensure the product is thoroughly dried under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Multiple Spots on TLC After Purification - Inefficient purification. - Co-eluting impurities. - Product decomposition on the TLC plate.- Re-purify using a different solvent system for column chromatography or try recrystallization. - Use a different TLC stationary phase or solvent system to achieve better separation. - Spot the TLC plate and develop it immediately.
Product is Darkly Colored - Presence of polymeric or colored byproducts.- Treat the crude product solution in organic solvent with activated charcoal before filtration and solvent evaporation. - Purify by column chromatography.

Experimental Protocols

General Workup Procedure
  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes to neutralize any remaining acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. This helps to remove water-soluble byproducts and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Load the sample onto the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water can be a suitable solvent system.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter Value Reference
Molecular Formula C₁₀H₇Cl₂NS[1]
Molecular Weight 244.14 g/mol [1]
CAS Number 17969-22-1[1]
Typical Purity >95%[1]

Visualizations

Workup_and_Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quench with NaHCO3(aq) Reaction_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Crude Product Isolated Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Final_Product Final Product Is_Pure->Final_Product Yes Impure Impure Is_Pure->Impure No Purification_Method Select Purification Method Impure->Purification_Method Column Column Chromatography Purification_Method->Column Oily/Multiple Impurities Recrystallize Recrystallization Purification_Method->Recrystallize Solid with Minor Impurities Check_Purity2 Check Purity Again Column->Check_Purity2 Recrystallize->Check_Purity2 Check_Purity2->Is_Pure

Caption: Decision tree for troubleshooting the purification of the target compound.

References

Validation & Comparative

Comparative Analysis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole and similar thiazole derivatives. The objective is to offer a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a side-by-side comparison of their therapeutic potential, supported by experimental data from various studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Introduction to 2,4-Disubstituted Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of pharmacological activities.[1] The 2,4-disubstituted thiazole derivatives, in particular, have garnered significant attention for their potent antifungal, anticancer, and antimicrobial properties.[2][3][4] The subject of this guide, this compound, features a 4-chlorophenyl group at the 2-position and a chloromethyl group at the 4-position, structural motifs that are often associated with enhanced biological activity.[5] This analysis will compare this compound with other 2,4-disubstituted thiazole analogs to elucidate the impact of various substituents on their therapeutic efficacy.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs are diverse, with the most prominent being antifungal and anticancer effects. This section provides a comparative summary of their performance based on available in vitro data.

Antifungal Activity

Many thiazole derivatives exhibit potent antifungal activity, primarily by targeting the fungal cell membrane's integrity.[6] The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14-α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[2][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[7][8]

Table 1: Comparative In Vitro Antifungal Activity of 2,4-Disubstituted Thiazole Derivatives

Compound/AnalogFungal StrainMIC (µg/mL)Reference
This compound Data not available--
2-Hydrazinyl-4-(4-chlorophenyl)-1,3-thiazoleCandida albicans3.9[2]
2-Hydrazinyl-4-(4-bromophenyl)-1,3-thiazoleCandida albicans3.9[2]
2-Hydrazinyl-4-(4-fluorophenyl)-1,3-thiazoleCandida albicans3.9[2]
Fluconazole (Reference)Candida albicans15.62[2]
Thiazole derivative with cyclopropane systemCandida albicans0.008 - 7.81[9]
Nystatin (Reference)Candida albicansComparable to test compounds[9]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][10] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2 and tubulin polymerization.[11][12][13]

Table 2: Comparative In Vitro Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Data not available--
4-(4-Chlorophenyl)thiazolyl derivative (4b)MDA-MB-231 (Breast)3.52[14]
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast)1.21[14]
Sorafenib (Reference)MDA-MB-231 (Breast)1.18[14]
Hydrazinyl thiazole molecule IIC6 (Glioblastoma)3.83[14]
Cisplatin (Reference)C6 (Glioblastoma)12.67[14]
2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazol-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16[4]
2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazol-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44[4]
Staurosporine (Reference)MCF-7 (Breast)6.77 ± 0.41[4]
Staurosporine (Reference)HepG2 (Liver)8.4 ± 0.51[4]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][15]

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: Stock solutions of the test compounds and a reference antifungal agent (e.g., fluconazole) are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][16]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.[6]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,4-disubstituted thiazoles are attributed to their interaction with specific cellular pathways. The following diagrams illustrate the key mechanisms of action.

Antifungal_Mechanism Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Toxic Sterols Toxic Sterols Lanosterol->Toxic Sterols Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->Lanosterol Inhibition Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Toxic Sterols->Fungal Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Disruption->Fungal Cell Death

Caption: Inhibition of Ergosterol Biosynthesis by Thiazole Derivatives.

Anticancer_Mechanism cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Thiazole Derivatives_A Thiazole Derivatives Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Thiazole Derivatives_A->Bcl-2 (Anti-apoptotic) Downregulation Bax (Pro-apoptotic) Bax (Pro-apoptotic) Thiazole Derivatives_A->Bax (Pro-apoptotic) Upregulation Mitochondrion Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Thiazole Derivatives_B Thiazole Derivatives Cell Cycle Cell Cycle Thiazole Derivatives_B->Cell Cycle Inhibition G2/M Phase Arrest G2/M Phase Arrest Cell Cycle->G2/M Phase Arrest Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation

Caption: Anticancer Mechanisms of Thiazole Derivatives.

Conclusion

This comparative analysis highlights the significant potential of this compound and related 2,4-disubstituted thiazole derivatives as scaffolds for the development of novel therapeutic agents. The presented data indicates that modifications to the substituents at the 2 and 4 positions of the thiazole ring can profoundly influence their biological activity. While direct experimental data for this compound is limited in the public domain, the strong antifungal and anticancer activities exhibited by its structural analogs underscore the promise of this chemical class. Further research, including head-to-head comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers pursuing these endeavors.

References

Unraveling the Bioactivity of 2-(4-chlorophenyl)-thiazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(4-chlorophenyl)-thiazole derivatives reveals their significant potential across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies demonstrate that modifications to the thiazole core, particularly at the 2- and 5-positions, profoundly influence their biological efficacy. This guide provides a comparative overview of the performance of these analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

The 2-(4-chlorophenyl)-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of pharmacological activities. These activities are intricately linked to the nature and position of substituent groups on the thiazole ring system. This guide synthesizes findings from multiple studies to present a clear comparison of the structure-activity relationships of these compounds.

Comparative Biological Activities

The biological evaluation of 2-(4-chlorophenyl)-thiazole analogs has demonstrated their efficacy against various biological targets. The following tables summarize the quantitative data from key studies, categorized by their therapeutic potential.

Anticancer Activity

Several 2-(4-chlorophenyl)-thiazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The data, primarily from MTT assays, indicates that specific substitutions can lead to potent cytotoxic activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3b 2-ethoxyphenol and 3-nitrophenyl hydrazone moietiesPanel of 60 cancer cell linesNot specified[1]
3e 3-chloro-4-nitrophenyl and 4-chlorophenyl hydrazone moietiesPanel of 60 cancer cell linesNot specified[1]
4c 2-(4-hydroxybenzylidene)hydrazinyl at position 2MCF-7 (Breast)2.57 ± 0.16[2]
4c 2-(4-hydroxybenzylidene)hydrazinyl at position 2HepG2 (Liver)7.26 ± 0.44[2]
11d & 11f Coumarin-based with substitutionsNot specifiedDual EGFR/VEGFR-2 inhibitors[3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
60, 62, 65 2-(N-allyl)-5-(2-pyrazolin-3-yl)E. coli, P. vulgaris0.03–7.81[4]
57-60 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)P. aeruginosa15.625–31.25[4]
42, 46, 48, 49 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthioVarious bacteria and fungi0.5–8[4]

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-(4-chlorophenyl)-thiazole analogs have been assessed in vivo, with the carrageenan-induced paw edema model being a standard assay.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
Thiazole derivatives 25, 50, 100Dose-dependentNot specified[5]
Other Biological Activities

This versatile scaffold has also shown promise in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

ActivityCompound IDTargetIC50 (nM)Reference
Anticholinesterase 2i Acetylcholinesterase (AChE)28 ± 1[6][7]
VAP-1 Inhibition 35c Human VAP-120[8]
VAP-1 Inhibition 35c Rat VAP-172[8]
Antidiabetic 3c Aldose Reductase (AR)Not specified[9]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. VAP-1: Vascular Adhesion Protein-1.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental procedures used for their evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 2-(4-chlorophenyl)-thiazole analogs (e.g., 3b, 3e) Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Figure 1: Simplified PI3K/mTOR signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Thiazole 2-(4-chlorophenyl)-thiazole analogs (e.g., 11d, 11f) Thiazole->VEGFR2 inhibit

Figure 2: VEGFR-2 signaling pathway in angiogenesis.

Anti_inflammatory_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Administer Test Compound (Thiazole Analog) or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Inj Inject Carrageenan into Paw Compound_Admin->Carrageenan_Inj Paw_Volume Measure Paw Volume at Timed Intervals Carrageenan_Inj->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Figure 3: Experimental workflow for in vivo anti-inflammatory assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-(4-chlorophenyl)-thiazole analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is determined using the broth microdilution method, which is a standardized and widely used technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The thiazole analogs are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping and Fasting: Animals (typically rats or mice) are divided into groups and fasted overnight before the experiment.

  • Compound Administration: The test compounds (2-(4-chlorophenyl)-thiazole analogs) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Ellman's Method for Cholinesterase Inhibition Assay

This spectrophotometric method is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagent Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), and the cholinesterase enzyme.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the thiazole analog inhibitors.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

  • Spectrophotometric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined.

Conclusion

The 2-(4-chlorophenyl)-thiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The presented data highlights the critical role of specific substitutions in dictating the biological activity of these analogs. For instance, the incorporation of hydrazone moieties appears beneficial for anticancer activity, while pyrazoline and furan rings enhance antimicrobial efficacy. This comparative guide serves as a valuable resource for researchers, providing a structured overview of the SAR of these compounds and the experimental methodologies used for their evaluation, thereby facilitating the rational design of new and more potent 2-(4-chlorophenyl)-thiazole-based drugs.

References

A Head-to-Head Battle of Bioisosteres: Thiazole vs. Oxadiazole in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and medicinal chemistry, the principle of bioisosteric replacement is a cornerstone strategy for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of two prominent five-membered heterocyclic scaffolds: thiazole and oxadiazole. By presenting quantitative data from comparative studies, detailed experimental protocols, and visualizations of relevant biological pathways, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their quest for novel therapeutics.

While the direct bioisosteric replacement of a thiazole ring with an oxadiazole ring in the same molecular scaffold is a subject of ongoing research, a significant body of work has been dedicated to comparing 1,3,4-oxadiazoles with their close bioisosteres, 1,3,4-thiadiazoles. Given the structural and electronic similarities between thiazoles and thiadiazoles, these comparative studies provide valuable insights into the potential impact of switching between a sulfur-containing and an oxygen-containing heterocycle.

Unveiling the Biological Potency: A Quantitative Comparison

The decision to employ a thiazole or an oxadiazole moiety in a drug candidate can significantly influence its biological activity. The following tables summarize quantitative data from studies where 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, sharing the same core structure, were evaluated for their anticancer and antimicrobial properties. This comparative data highlights the nuanced differences in potency that can arise from this bioisosteric switch.

Table 1: Comparative Anticancer Activity of Thiazole/Thiadiazole and Oxadiazole Bioisosteres

Compound IDHeterocycleTarget Cell LineIC50 (µM)Reference
Series 1
Compound A1,3,4-OxadiazoleMCF-7 (Breast Cancer)15.2[1]
Compound B1,3,4-ThiadiazoleMCF-7 (Breast Cancer)10.8[1]
Series 2
Compound C1,3,4-OxadiazoleHCT-116 (Colon Cancer)8.5[1]
Compound D1,3,4-ThiadiazoleHCT-116 (Colon Cancer)5.2[1]

Table 2: Comparative Antimicrobial Activity of Thiazole/Thiadiazole and Oxadiazole Bioisosteres

Compound IDHeterocycleMicrobial StrainZone of Inhibition (mm)Reference
Series 3
Compound E1,3,4-OxadiazoleStaphylococcus aureus18[1]
Compound F1,3,4-ThiadiazoleStaphylococcus aureus22[1]
Series 4
Compound G1,3,4-OxadiazoleEscherichia coli15[1]
Compound H1,3,4-ThiadiazoleEscherichia coli19[1]

The "How-To": Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, a thorough understanding of the experimental methodologies is crucial. Below are detailed protocols for the key assays used to generate the comparative data presented above.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole and oxadiazole derivatives) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to determine the antimicrobial susceptibility of the synthesized compounds.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells of 6 mm diameter are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of each test compound (dissolved in a suitable solvent like DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Visualizing the Molecular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: MTT Assay node_A Seed cells in 96-well plate node_B Incubate for 24h node_A->node_B node_C Treat with Thiazole/ Oxadiazole compounds node_B->node_C node_D Incubate for 48h node_C->node_D node_E Add MTT solution node_D->node_E node_F Incubate for 4h node_E->node_F node_G Add DMSO to dissolve formazan node_F->node_G node_H Measure absorbance at 570 nm node_G->node_H node_I Calculate IC50 values node_H->node_I

Caption: Workflow of the MTT assay for assessing cell viability.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Thiazole_Oxadiazole Thiazole/ Oxadiazole Inhibitor Thiazole_Oxadiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole/oxadiazole compounds.

References

bioactivity of chloro-substituted thiazoles versus bromo-substituted analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced effects of substituting different halogens on a heterocyclic scaffold is crucial for rational drug design. This guide provides a detailed comparison of the bioactivity of chloro-substituted thiazoles versus their bromo-substituted analogs, supported by experimental data from various studies. The choice between a chlorine or bromine atom on the thiazole ring can significantly alter the compound's potency, spectrum of activity, and even its mechanism of action.

Comparative Bioactivity Data

The following tables summarize the observed differences in antimicrobial activity between chloro- and bromo-substituted thiazole derivatives across several studies. The data highlights that the superior halogen is often context-dependent, varying with the microbial species and the overall molecular scaffold.

Table 1: Antibacterial and Antifungal Activity Comparison
Molecular ScaffoldTarget Organism(s)Chloro-Substituted AnalogBromo-Substituted AnalogKey Findings
4-(p-Halophenyl)-thiazolyl derivativesVarious BacteriaActive Inactive The chloro substituent was found to be essential for antibacterial activity, while the bromo substituent led to a loss of function[1].
Substituted Thiazole DerivativesPseudomonas aeruginosaIncreased Activity Less ActiveChloro substitution at a specific position enhanced activity against this Gram-negative bacterium[1].
Substituted Thiazole DerivativesAspergillus nigerLess ActiveBest Antifungal Activity Bromo-substituted compounds demonstrated the most potent activity against this fungal strain[1].
2-Amino-4-(4-halophenyl)-1,3-thiazole DerivativesCandida albicans, Candida glabrataDistinguished Antifungal Activity Distinguished Antifungal Activity Derivatives from both chloro- and bromo-substituted parent compounds showed notable antifungal effects, suggesting either halogen is favorable in this context[2].
2-Amino-4-(4-halophenyl)-1,3-thiazole DerivativesStaphylococcus aureus, Bacillus subtilisModerate Antibacterial Activity (for some derivatives)Moderate Antibacterial Activity (for some derivatives)Select derivatives from both series displayed moderate activity against these Gram-positive bacteria[2].
Thiazole derivatives against VISAVancomycin-Intermediate Staphylococcus aureus (VISA)Increased Activity Increased Activity The presence of either a chloro or bromo substituent was shown to increase the activity against VISA strains[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of halogenated thiazole bioactivity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (chloro- and bromo-substituted thiazoles) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared. Bacterial or fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of a test compound, is inoculated with the standardized microbial suspension. Control wells are included: a growth control (no compound), a sterility control (no inoculum), and a solvent control (DMSO without compound). The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi) in a petri dish.

  • Well Creation: Sterile wells, typically 6-8 mm in diameter, are bored into the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of a known concentration of the chloro- or bromo-substituted thiazole solution is added to each well. A control well containing only the solvent is also prepared.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures used to evaluate and compare the bioactivity of these compounds.

G cluster_prep Preparation cluster_assay MIC Assay Workflow Compound Test Compounds (Chloro & Bromo Analogs) SerialDilution Serial Dilution of Compounds in Broth Compound->SerialDilution Microbe Microbial Culture (Bacteria or Fungi) InoculumPrep Standardize Inoculum (0.5 McFarland) Microbe->InoculumPrep Inoculation Inoculate Microplate SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubate Plate (e.g., 24h at 37°C) Inoculation->Incubation Reading Read Results (Visual Inspection for Turbidity) Incubation->Reading MIC Determine MIC Value Reading->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

G cluster_prep Preparation cluster_assay Agar Well Diffusion Workflow Compound Test Compounds (Chloro & Bromo Analogs) CompoundAddition Add Compound Solution to Wells Compound->CompoundAddition Microbe Microbial Culture (Bacteria or Fungi) PlatePrep Prepare Agar Plate & Spread Inoculum Microbe->PlatePrep WellCreation Create Wells in Agar PlatePrep->WellCreation WellCreation->CompoundAddition Incubation Incubate Plate (e.g., 24h at 37°C) CompoundAddition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Result Compare Zone Diameters Measurement->Result

Caption: Workflow for the Agar Well Diffusion Assay.

Conclusion

The substitution of chlorine versus bromine on a thiazole scaffold has a profound and unpredictable impact on biological activity. Structure-activity relationship studies consistently show that one halogen may be favorable for activity against a specific class of microbes (e.g., fungi), while the other enhances potency against a different class (e.g., specific Gram-negative bacteria). In some molecular contexts, the bromo-substitution can even lead to complete inactivation of antibacterial effects where the chloro-analog is active. These findings underscore the importance of synthesizing and screening both chloro- and bromo-substituted analogs in early-stage drug discovery to identify lead compounds with the desired bioactivity profile. The choice of halogen is a critical optimization parameter that can be leveraged to fine-tune the potency and spectrum of novel thiazole-based therapeutic agents.

References

In Silico ADME Profile of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole derivatives against other functionally relevant thiazole compounds. Due to the limited publicly available data on the specific target derivatives, this guide leverages data from structurally similar 2,4-disubstituted thiazole derivatives to project a likely ADME profile and establish a comparative baseline. The information herein is intended to guide future research and in silico modeling efforts for this class of compounds.

Comparative Analysis of In Silico ADME Properties

The following table summarizes key in silico ADME parameters for a selection of 2,4-disubstituted thiazole derivatives, which can be used as a reference for predicting the properties of this compound derivatives. These parameters are crucial in early-stage drug discovery for predicting the pharmacokinetic behavior of a compound.

Compound ClassRepresentative Compound/DerivativeMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsOral Bioavailability PredictionReference
Target Class (Predicted) This compound~259.13HighLowLowModerate to Good-
Phenylthiazole Derivatives4-(4-bromophenyl)-thiazol-2-amine derivativesVariedVariedCompliant with Lipinski's RuleCompliant with Lipinski's RulePromising ADME properties[1]
Thiazole Schiff Base DerivativesSubstituted phenyl and furan ring containing thiazole Schiff basesVariedVariedCompliant with Lipinski's and Veber's RulesCompliant with Lipinski's and Veber's RulesGood oral bioavailability[2]
Thiazole Carboxamide Derivatives2-(3-Methoxyphenyl)-4-methyl-N-(substituted phenyl)thiazole-5-carboxamideVariedVariedDrug-like properties with low toxicity predictedDrug-like properties with low toxicity predictedSuitable for further development[3]
Bithiazole DerivativesN,4′-dimethyl-2-(2-(1-phenylethylidene)hydrazineyl)-[4,5′-bithiazol]-2′-amine~343.47---High activity in some derivatives[4]

Experimental and Computational Protocols

The in silico ADME properties presented for the comparative compounds are typically determined using a variety of computational models and software. These predictive studies are essential for filtering drug candidates at an early stage, thereby reducing the time and cost of drug development.[2]

Commonly Used In Silico ADME Prediction Protocols:

  • Lipinski's Rule of Five: This rule is a cornerstone of drug-likeness prediction. It assesses whether a compound's physicochemical properties are likely to make it an orally active drug in humans. The parameters evaluated are: molecular weight (MW) ≤ 500 Da, octanol-water partition coefficient (LogP) ≤ 5, number of hydrogen bond donors ≤ 5, and number of hydrogen bond acceptors ≤ 10.[2]

  • Veber's Rule: This rule complements Lipinski's by suggesting that good oral bioavailability is also associated with a rotatable bond count of ≤ 10 and a polar surface area (PSA) of ≤ 140 Ų.[2]

  • ADME Prediction Software: A variety of software packages are employed to predict ADME properties. Popular tools include SwissADME, QikProp, and PreADMET. These platforms can predict a wide range of parameters, including but not limited to:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution (VD).

    • Metabolism: Prediction of metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Prediction of renal clearance and potential for active transport.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to correlate the chemical structure of compounds with their biological activity or physicochemical properties, including ADME parameters.[5] These models can be used to predict the properties of novel compounds based on existing data.

In Silico ADME Profiling Workflow

The following diagram illustrates a typical workflow for the in silico ADME profiling of a new chemical entity.

ADME_Workflow cluster_0 Initial Screening cluster_1 Physicochemical Properties cluster_2 ADME Prediction cluster_3 Toxicity & Drug-Likeness cluster_4 Decision Start New Chemical Entity (NCE) Design Structure 2D/3D Structure Generation Start->Structure PhysChem Calculate Descriptors (MW, LogP, TPSA, etc.) Structure->PhysChem Lipinski Lipinski's Rule of Five Evaluation PhysChem->Lipinski Absorption Absorption Prediction (GI, Caco-2) Lipinski->Absorption Distribution Distribution Prediction (BBB, PPB) Absorption->Distribution Metabolism Metabolism Prediction (CYP Inhibition/Induction) Distribution->Metabolism Excretion Excretion Prediction (Renal Clearance) Metabolism->Excretion Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity) Excretion->Toxicity DrugLikeness Drug-Likeness & Score Toxicity->DrugLikeness Decision Proceed to In Vitro Testing? DrugLikeness->Decision

References

Navigating the Selectivity Landscape of Thiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of thiazole-based enzyme inhibitors, focusing on their on-target potency and off-target interactions. Experimental data is presented to facilitate objective comparisons, and detailed protocols for key assays are provided to support reproducible research.

The thiazole scaffold is a prevalent feature in a multitude of biologically active compounds, valued for its ability to engage with various enzyme active sites.[1] Thiazole derivatives have been successfully developed as inhibitors for a range of enzyme classes, including protein kinases and cyclooxygenases, which are critical targets in oncology and inflammation, respectively.[2] However, the potential for off-target effects remains a significant hurdle in drug development, leading to unintended side effects.[3] This guide aims to illuminate the cross-reactivity profiles of several thiazole-based inhibitors to aid in the selection and design of more selective therapeutic agents.

Comparative Inhibitory Activity of Thiazole-Based Compounds

The following table summarizes the inhibitory activity (IC50 values) of various thiazole-based compounds against their primary targets and key off-target enzymes. This data, compiled from multiple studies, highlights the diverse selectivity profiles achievable with the thiazole core.

Compound ID/ReferencePrimary TargetIC50 (nM)Off-Target Enzyme(s)Off-Target IC50 (nM)Therapeutic Area
Kinase Inhibitors Oncology
Compound 29 [4]Aurora A79--
Compound 30 [4]Aurora A140--
Compound 56 [5]Flt322--
Compound 25 [5]CDK9640 - 2010--
Compound 13 [5]CK2α3400Favorable selectivity profile-
Compound 40 [5]B-RAFV600E23.1--
Compound 36 [5]B-RAFV600E50--
Compound 42 [5]GSK-3β0.29--
Compound 43 [5]GSK-31.1--
Compound 39 [6]EGFR / HER2153 / 108DHFR291
Compound 43 [6]EGFR / HER2122 / 78--
Compound 42 [6]DHFR123--
Cyclooxygenase (COX) Inhibitors Inflammation
Compound 6l [7]COX-2 / 5-LOX90 / 380COX-15550
Compound 7h [8]COX-2 / 5-LOX70 / 290COX-1>10000 (SI: 115.14)
Compound 3 [9]COX-11080COX-2, LOX-
Compound 4 [9]COX-11120COX-2, LOX-
Compound 5a [10]COX-2 / 15-LOX980 / 3980COX-1-

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for commonly employed assays in the study of enzyme inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[11]

Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (thiazole-based inhibitor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminometer or spectrophotometer)

  • 384-well white or black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate. b. Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. d. Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This step typically involves depleting the remaining ATP and converting the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction. b. Incubate as required by the detection kit. c. Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: a. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on COX-1 and COX-2 activity by measuring the production of prostaglandin E2 (PGE2).[7][8]

Materials and Reagents:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Test compound (thiazole-based inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and EDTA

  • PGE2 EIA Kit (Enzyme Immunoassay)

  • Microplate reader (spectrophotometer)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: a. Add arachidonic acid to each well to start the enzymatic reaction. b. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination and PGE2 Quantification: a. Stop the reaction by adding a stopping solution (e.g., 1 M HCl). b. Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where the absorbance is inversely proportional to the amount of PGE2.

  • Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

kinase_signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 (e.g., EGFR) Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 (e.g., RAF) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor (e.g., ERK) Kinase3->TranscriptionFactor Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: A simplified kinase signaling cascade and points of inhibition.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_validation Validation Compound Synthesize & Purify Thiazole Derivatives PrimaryScreen Primary Screen: On-Target Activity (IC50) Compound->PrimaryScreen Enzyme Prepare Target & Off-Target Enzymes Enzyme->PrimaryScreen Assay Develop & Optimize Inhibition Assays Assay->PrimaryScreen SecondaryScreen Secondary Screen: Cross-Reactivity Panel PrimaryScreen->SecondaryScreen DataAnalysis Data Analysis: Determine Selectivity Index SecondaryScreen->DataAnalysis CellularAssay Cell-Based Assays DataAnalysis->CellularAssay InVivo In Vivo Studies CellularAssay->InVivo

Caption: Workflow for assessing inhibitor cross-reactivity.

logical_relationship Inhibitor Thiazole-based Inhibitor Potency (IC50) Target Primary Target On-Target Effect Inhibitor->Target High Affinity OffTarget Off-Target Enzyme(s) Potential Side Effects Inhibitor->OffTarget Low Affinity (Ideally) Selectivity {Selectivity Index | (IC50 Off-Target) / (IC50 On-Target)} Target->Selectivity OffTarget->Selectivity

Caption: Logical relationship in inhibitor selectivity assessment.

References

Comparative Efficacy of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Analogs Against Drug-Resistant Cancer Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer.[1][2] Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[3][4] The thiazole scaffold serves as a foundational structure for numerous FDA-approved drugs, such as the kinase inhibitors Dasatinib and Ixazomib, highlighting its clinical significance.[3] This guide provides a comparative analysis of the potential efficacy of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole against drug-resistant cancer cell lines. Due to the limited publicly available data on this specific molecule, this guide leverages experimental findings from structurally similar 4-chlorophenyl-thiazole derivatives to provide a comparative framework for researchers and drug development professionals. The insights are based on the established anticancer activities of these analogs and their potential mechanisms to overcome drug resistance.

The presence of a 4-chlorophenyl group on the thiazole ring has been shown to enhance cytotoxic activity, potentially by improving the compound's ability to penetrate cell membranes and reach intracellular targets.[5] Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6]

Performance Comparison of Thiazole Derivatives Against Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL*--
2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4-(2-fluorophenyl)-thiazole derivative (3)HL-60 (Leukemia)0.57--
4-(2-fluorophenyl)-thiazole derivative (4)MCF-7 (Breast)>50--

*Note: The IC50 value for N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline is provided in µg/mL.[5] All other IC50 values are in µM.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of novel anticancer compounds against drug-resistant cell lines.

Establishment of Drug-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves continuous exposure to gradually increasing concentrations of a selected anticancer agent.[8] This process applies selective pressure, allowing only cells that develop resistance mechanisms to survive and proliferate.[8]

Protocol:

  • Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the chosen drug for the parental cancer cell line is first determined using a cell viability assay (e.g., MTT or WST-8 assay).

  • Dose-Escalation Culture:

    • Parental cells are cultured in media containing the anticancer drug at a concentration of approximately half the initial IC50.

    • The cells are continuously monitored for viability and proliferation.

    • Once the cells adapt and resume proliferation, they are passaged, and the drug concentration is incrementally increased (typically 1.5 to 2-fold).[9]

    • This cycle of gradual dose escalation is repeated over a period of 8-12 weeks or longer.[8]

  • Validation of Resistance:

    • The IC50 of the newly generated cell line is determined and compared to that of the parental cell line.

    • The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. A significantly higher RI confirms the resistant phenotype.[8]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells (both parental and resistant lines) are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and a reference drug for a specified duration (e.g., 48 or 72 hours).[10]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the percentage of viability against the log-transformed drug concentration.[8]

Visualizations

Experimental Workflow for Developing and Evaluating Drug-Resistant Cell Lines

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation & Characterization Parental_Cell_Line Parental Cancer Cell Line Determine_Initial_IC50 Determine Initial IC50 of Anticancer Agent Parental_Cell_Line->Determine_Initial_IC50 Continuous_Culture Continuous Culture with Escalating Doses of Agent (Starting from IC50/2) Determine_Initial_IC50->Continuous_Culture Monitor_Viability Monitor Cell Viability & Proliferation Continuous_Culture->Monitor_Viability Passage_Expand Passage & Expand Surviving Cells Monitor_Viability->Passage_Expand Passage_Expand->Continuous_Culture Repeat for 8-12+ Weeks Determine_Final_IC50 Determine Final IC50 of Resistant Line Passage_Expand->Determine_Final_IC50 Calculate_RI Calculate Resistance Index (RI) Determine_Final_IC50->Calculate_RI Downstream_Analysis Downstream Analysis (Genomic, Proteomic, etc.) Calculate_RI->Downstream_Analysis

Caption: Workflow for establishing and validating a drug-resistant cancer cell line.

Signaling Pathways Implicated in Drug Resistance

Acquired drug resistance in cancer cells often involves the alteration of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[8] The PI3K/Akt/mTOR pathway is frequently hyperactivated in resistant cancer cells, promoting cell survival and inhibiting apoptosis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->PI3K Thiazole->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

Conclusion

While direct efficacy data for this compound against drug-resistant cell lines is currently unavailable, the broader class of thiazole derivatives, particularly those bearing a 4-chlorophenyl substituent, demonstrates significant anticancer potential. The comparative data and standardized experimental protocols presented in this guide offer a valuable resource for researchers investigating novel anticancer agents. Future studies should focus on synthesizing this compound and evaluating its cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines. Elucidating its specific mechanism of action and its ability to overcome known resistance pathways will be crucial in determining its therapeutic potential.

References

evaluation of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro anticancer activity of 4-(chlorophenyl)-1,3-thiazole derivatives, benchmarked against standard chemotherapeutic and targeted agents.

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. Compounds bearing a 4-(4-chlorophenyl)-1,3-thiazole core have attracted significant interest due to their demonstrated cytotoxicity against various tumor cell lines. The mechanism of action for these compounds is an active area of investigation, with evidence suggesting that some derivatives may function as inhibitors of key signaling molecules such as vascular endothelial growth factor receptor-2 (VEGFR-2) or as modulators of epigenetic processes through the inhibition of histone acetyltransferases (HATs).[1][2]

This guide provides a comparative overview of the in vitro anticancer activity of selected 4-(4-chlorophenyl)-1,3-thiazole analogs against a panel of human cancer cell lines. For benchmarking purposes, their cytotoxic profiles are compared with doxorubicin, a standard chemotherapeutic agent, and vorinostat, a histone deacetylase (HDAC) inhibitor.

Comparative In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-(4-chlorophenyl)-1,3-thiazole analogs and comparator compounds against various human cancer cell lines. The data highlights the potential of these thiazole derivatives as cytotoxic agents.

Compound/Analog NameMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Additional Cell Line IC50 (µM)
Thiazole Analogues
2-(2-benzyliden-hydrazinyl)-4-methylthiazole>100---MDA-MB-231: 3.92 µg/mL
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole>100---HeLa: 11.1 µg/mL
2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine5.73---MDA-MB-231: 12.15
Comparator Compounds
Doxorubicin0.8 - 2.50.87 - 12.18> 200.076
Vorinostat (SAHA)0.37 - 0.753.01.64-

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density). The data presented is a compilation from various sources for comparative purposes.[3][4][5][6][7][8][9]

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate the anticancer activity of chemical compounds.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compound and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density will vary depending on the cell line's growth rate (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the desired concentrations of the test compound to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Counting and Seeding in 96-well Plate A->B D Treatment of Cells B->D C Preparation of Compound Dilutions C->D E Incubation (24-72h) D->E F Addition of MTT Reagent E->F G Incubation (2-4h) F->G H Solubilization of Formazan Crystals G->H I Absorbance Reading (570nm) H->I J Calculation of Cell Viability I->J K Determination of IC50 Value J->K

Caption: General workflow of an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway: VEGFR-2 Inhibition

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition

Caption: Potential mechanism via VEGFR-2 signaling inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, based on the general safety data for analogous thiazole derivatives.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the hazard profiles of similar thiazole compounds. It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations. Treat this compound as hazardous unless specific data indicates otherwise.

Assumed Hazard Classification

Based on data for similar thiazole derivatives, this compound should be handled as a substance with the potential for the following hazards.

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards May be combustible.Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)[1], Skin Irritation/Corrosion[1][2], Serious Eye Damage/Irritation[1][2], Respiratory Irritation[1][2]Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][3]
  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

2. Waste Collection:

  • Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[4]
  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly and accurately labeled with the following information:
  • The words "Hazardous Waste".[4]
  • The full chemical name: "this compound".[4]
  • The approximate quantity of waste.[4]
  • The date the waste was first added to the container.[4]
  • Appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.[4]
  • The storage area should be cool, dry, and well-ventilated.[2]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][3]
  • Provide the contractor with a complete and accurate description of the waste.
  • Do not dispose of this chemical down the drain or in the regular trash.[1][2][5]

6. Spill and Emergency Procedures:

  • Minor Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[4] Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. Decontaminate the spill area with soap and water.[4]
  • Major Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.
  • Personal Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.[2][3]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek medical attention.
  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, give oxygen.[3]
  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled Hazardous Waste Container B->C D Is the container full? C->D E Store in Designated Satellite Accumulation Area D->E No F Arrange for Pickup by Approved Waste Disposal Vendor D->F Yes E->C Continue to add waste G End: Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar thiazole and chlorinated compounds to ensure a high level of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes and airborne particles.[3]
Hand Protection Nitrile or neoprene gloves. Inspect for degradation before and during use.[3]To prevent skin contact with the chemical.
Body Protection A laboratory coat must be worn at all times.To protect from spills and contamination.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate.To prevent inhalation of harmful vapors or aerosols.[3]

Safe Handling and Engineering Controls

Proper handling and engineering controls are the primary defense against chemical exposure.

Table 2: Engineering and Administrative Controls

Control Type Specification Purpose
Ventilation All handling of this compound should be conducted within a certified chemical fume hood.To minimize the inhalation of vapors and contain any potential releases.[3]
Spill Kit An accessible spill kit containing absorbent material, appropriate neutralizing agents, and a sealed waste container should be available.[3]To safely manage and contain any accidental spills.
Hygiene Practices Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and laundered before reuse.To prevent accidental ingestion and cross-contamination.[4]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Prepare all required equipment and reagents.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the fume hood to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • Post-Handling : After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in a designated hazardous waste container.

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Verify fume hood function - Don appropriate PPE handling Chemical Handling - Weigh and transfer in fume hood - Prepare solutions with care prep->handling post_handling Post-Handling - Decontaminate work surfaces - Clean equipment handling->post_handling emergency Emergency Procedures - Spill containment - First aid handling->emergency disposal Waste Disposal - Segregate hazardous waste - Label waste containers post_handling->disposal

Caption: Workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 3: Chemical Waste Disposal Protocol

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste Collect in a compatible, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
Contaminated Consumables All used gloves, weighing papers, and other disposable items should be placed in a sealed bag and disposed of as solid hazardous waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 4: First Aid and Emergency Response

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill For small spills within a fume hood, use an absorbent material to contain the spill. Decontaminate the area. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.